Colistin Sulfate
Description
See also: Colistin (has active moiety) ... View More ...
Properties
Key on ui mechanism of action |
Colistin is a surface active agent which penetrates into and disrupts the bacterial cell membrane. Colistin is polycationic and has both hydrophobic and lipophilic moieties. It interacts with the bacterial cytoplasmic membrane, changing its permeability. This effect is bactericidal. There is also evidence that polymyxins enter the cell and precipitate cytoplasmic components, primarily ribosomes. POLYMYXIN B IS SURFACE-ACTIVE AGENT... CONTAINING LIPOPHILIC & LIPOPHOBIC GROUPS SEPARATED WITHIN MOLECULE. /POLYMYXIN B/ PERMEABILITY OF THE BACTERIAL MEMBRANE CHANGES IMMEDIATELY ON CONTACT WITH DRUG. SENSITIVITY TO POLYMYXIN B APPARENTLY IS RELATED TO THE PHOSPHOLIPID CONTENT OF THE CELL WALL-MEMBRANE COMPLEX. /POLYMYXIN B/ Colistin acts like a cationic detergent and binds to and damages the bacterial cytoplasmic membrane of susceptible bacteria. Damage to the bacterial cytoplasmic membrane alters the osmotic barrier of the membrane and causes leakage of essential intracellular metabolites and nucleosides. |
|---|---|
CAS No. |
1264-72-8 |
Molecular Formula |
C105H206N32O32S2 |
Molecular Weight |
2493.1 g/mol |
IUPAC Name |
N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-3-[(1R)-1-hydroxyethyl]-12,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxybutan-2-yl]amino]-1-oxobutan-2-yl]-6-methylheptanamide;N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-3-[(1R)-1-hydroxyethyl]-12,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxybutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide;sulfuric acid |
InChI |
InChI=1S/C53H102N16O12.C52H100N16O12.2H2O4S/c1-9-31(6)12-10-11-13-43(72)61-35(15-21-55)46(74)68-42(32(7)70)28-60-34(14-20-54)45(73)65-39-19-25-59-53(81)44(33(8)71)69-50(78)38(18-24-58)63-47(75)36(16-22-56)64-51(79)40(26-29(2)3)67-52(80)41(27-30(4)5)66-48(76)37(17-23-57)62-49(39)77;1-28(2)11-9-10-12-42(71)60-34(14-20-54)45(73)67-41(31(7)69)27-59-33(13-19-53)44(72)64-38-18-24-58-52(80)43(32(8)70)68-49(77)37(17-23-57)62-46(74)35(15-21-55)63-50(78)39(25-29(3)4)66-51(79)40(26-30(5)6)65-47(75)36(16-22-56)61-48(38)76;2*1-5(2,3)4/h29-42,44,60,70-71H,9-28,54-58H2,1-8H3,(H,59,81)(H,61,72)(H,62,77)(H,63,75)(H,64,79)(H,65,73)(H,66,76)(H,67,80)(H,68,74)(H,69,78);28-41,43,59,69-70H,9-27,53-57H2,1-8H3,(H,58,80)(H,60,71)(H,61,76)(H,62,74)(H,63,78)(H,64,72)(H,65,75)(H,66,79)(H,67,73)(H,68,77);2*(H2,1,2,3,4)/t31?,32-,33-,34+,35+,36+,37+,38+,39+,40+,41-,42+,44+;31-,32-,33+,34+,35+,36+,37+,38+,39+,40-,41+,43+;;/m11../s1 |
InChI Key |
ZESIAEVDVPWEKB-ORCFLVBFSA-N |
Isomeric SMILES |
CCC(C)CCCC(=O)N[C@@H](CCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCN)C(=O)N[C@H]1CCNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC1=O)CCN)CC(C)C)CC(C)C)CCN)CCN)[C@@H](C)O |
Canonical SMILES |
CCC(C)CCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC(C)C)CC(C)C)CCN)CCN)C(C)O |
melting_point |
200-220 °C 200 - 220 °C |
Other CAS No. |
1264-72-8 |
physical_description |
Solid |
Pictograms |
Acute Toxic |
solubility |
WHITE TO SLIGHTLY YELLOW FINE POWDER; ODORLESS; FREELY SOL IN WATER; SLIGHTLY SOL IN METHANOL; INSOL IN ACETONE, ETHER; SOLN MORE STABLE @ ACID THAN ALKALINE PH /COLISTIN SULFATE/ 2.38e-01 g/L |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Binding Affinity of Colistin Sulfate with Lipopolysaccharide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity between colistin sulfate and lipopolysaccharide (LPS), the primary target of this last-resort antibiotic in Gram-negative bacteria. Understanding the intricacies of this molecular interaction is paramount for the development of new antimicrobial strategies and for optimizing the use of polymyxin-class antibiotics.
Core Interaction: Electrostatic Attraction and Membrane Disruption
Colistin, a polycationic peptide, exerts its bactericidal effect by binding to the anionic LPS molecules in the outer membrane of Gram-negative bacteria.[1] The initial and most critical interaction is an electrostatic attraction between the positively charged diaminobutyric acid (Dab) residues of colistin and the negatively charged phosphate groups of Lipid A, the innermost component of LPS.[1][2] This high-affinity binding displaces divalent cations like Mg²⁺ and Ca²⁺, which are essential for maintaining the integrity of the outer membrane by cross-linking adjacent LPS molecules.[1] The disruption of these ionic bridges leads to a localized disorganization of the outer membrane, increasing its permeability and allowing colistin to further interact with the cell envelope, ultimately leading to cell death.[2][3]
Quantitative Analysis of Binding Affinity
The binding affinity of colistin to LPS has been quantified using various biophysical techniques. Isothermal titration calorimetry (ITC) and fluorescence-based assays are among the most common methods employed to determine the dissociation constant (Kd), a measure of binding affinity where a lower value indicates a stronger interaction.
Isothermal Titration Calorimetry (ITC) Data
ITC directly measures the heat changes that occur upon the binding of a ligand (colistin) to a macromolecule (LPS), providing a complete thermodynamic profile of the interaction.
| Interacting Molecules | Method | Stoichiometry (n) | Dissociation Constant (Kd) | Enthalpy (ΔH) (kcal/mol) | Entropy (TΔS) (kcal/mol) | Free Energy (ΔG°) (kcal/mol) | Reference |
| Polymyxin E & K. pneumoniae B5055 LPS | ITC | Site 1: 0.2, Site 2: 0.5 | Site 1: 1.1 µM, Site 2: 12 µM | Site 1: 1.3, Site 2: 1.3 | Site 1: 9.3, Site 2: 8.0 | Site 1: -8.0, Site 2: -6.7 | [4] |
| Polymyxin E & K. pneumoniae B5055ΔlpxM LPS | ITC | Site 1: 0.1, Site 2: 0.6 | Site 1: 0.2 µM, Site 2: 10 µM | Site 1: -1.0, Site 2: 0.0 | Site 1: 8.1, Site 2: 6.9 | Site 1: -9.1, Site 2: -6.9 | [4] |
Fluorescence-Based Assay Data
Fluorescence spectroscopy provides a sensitive method to study the binding of colistin to LPS. This can be achieved through the use of fluorescently labeled polymyxins or by observing changes in the fluorescence of probes that are sensitive to the membrane environment.
| Interacting Molecules | Method | Dissociation Constant (KD) | Reference |
| MIPS-9451 & E. coli LPS | Fluorescence Displacement | 0.14 ± 0.01 µM | [5] |
| MIPS-9451 & K. pneumoniae LPS | Fluorescence Displacement | 0.20 ± 0.01 µM | [5] |
| MIPS-9451 & P. aeruginosa LPS | Fluorescence Displacement | 0.24 ± 0.02 µM | [5] |
| MIPS-9451 & S. enterica LPS | Fluorescence Displacement | 0.18 ± 0.01 µM | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of binding affinity studies. Below are protocols for key experiments used to characterize the colistin-LPS interaction.
Isothermal Titration Calorimetry (ITC)
ITC measures the heat released or absorbed during a binding event.
Methodology:
-
Sample Preparation:
-
Prepare a solution of LPS (e.g., 0.05–0.15 mM) in a suitable buffer (e.g., 20 mM HEPES, pH 7.0) and load it into the sample cell of the calorimeter after thorough degassing.
-
Prepare a solution of this compound (e.g., 0.5–5 mM) in the same buffer and load it into the injection syringe after degassing.
-
-
Titration:
-
Set the experimental temperature (e.g., 37°C).
-
Perform a series of small, sequential injections of the colistin solution into the LPS solution in the sample cell.
-
Record the heat change after each injection.
-
-
Data Analysis:
-
Integrate the heat-change peaks to obtain the enthalpy change (ΔH) for each injection.
-
Plot the enthalpy change per mole of injectant against the molar ratio of colistin to LPS.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site or two-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), and entropy (ΔS) of the interaction.[4][6]
-
N-phenyl-1-naphthylamine (NPN) Uptake Assay
This assay measures the permeabilization of the bacterial outer membrane. NPN is a fluorescent probe that is quenched in aqueous environments but fluoresces upon partitioning into the hydrophobic interior of the membrane.
Methodology:
-
Cell Preparation:
-
Grow bacterial cells to the mid-logarithmic phase.
-
Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., 5 mM HEPES, pH 7.2).
-
Resuspend the cells in the same buffer to a specific optical density (e.g., OD600 of 0.5).[7]
-
-
Assay:
-
Add the bacterial cell suspension to a cuvette or microplate well.
-
Add NPN to a final concentration of 10 µM.
-
Add varying concentrations of this compound.
-
Measure the fluorescence intensity immediately using a fluorometer with an excitation wavelength of 350 nm and an emission wavelength of 420 nm.[7][8]
-
-
Data Analysis:
-
The increase in fluorescence intensity corresponds to the uptake of NPN and reflects the degree of outer membrane permeabilization.
-
Plot the fluorescence intensity against the colistin concentration to determine the concentration-dependent effect on membrane integrity.[9]
-
Dansyl-Polymyxin B Displacement Assay
This competitive binding assay uses a fluorescently labeled polymyxin B (dansyl-polymyxin B) to determine the binding affinity of unlabeled colistin.
Methodology:
-
Preparation:
-
Prepare a solution of LPS in a suitable buffer (e.g., 5 mM HEPES, pH 7.2).
-
Add a fixed concentration of dansyl-polymyxin B to the LPS solution, allowing it to bind and establish a baseline fluorescence.
-
-
Displacement:
-
Titrate increasing concentrations of unlabeled this compound into the LPS/dansyl-polymyxin B solution.
-
Measure the decrease in fluorescence intensity after each addition of colistin. The excitation wavelength is typically around 340 nm and the emission is measured at approximately 485 nm.[10]
-
-
Data Analysis:
-
The decrease in fluorescence indicates the displacement of dansyl-polymyxin B from the LPS by colistin.
-
Plot the percentage of fluorescence reduction against the colistin concentration.
-
Calculate the inhibition constant (Ki) or IC50 value from the displacement curve, which reflects the binding affinity of colistin for LPS.[11]
-
Visualizing the Interactions and Pathways
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the complex biological processes involved in the colistin-LPS interaction.
Colistin-LPS Binding and Membrane Disruption Workflow
Caption: Workflow of colistin's interaction with the bacterial cell envelope.
LPS-Induced TLR4 Signaling Pathway```dot
Caption: Step-by-step workflow for Isothermal Titration Calorimetry (ITC).
This guide serves as a foundational resource for professionals engaged in antimicrobial research and development. A thorough understanding of the colistin-LPS binding affinity is essential for overcoming the challenges posed by multidrug-resistant Gram-negative pathogens.
References
- 1. droracle.ai [droracle.ai]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Quantitation of polymyxin-lipopolysaccharide interactions using an image-based fluorescent probe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 7. Colistin kills bacteria by targeting lipopolysaccharide in the cytoplasmic membrane | eLife [elifesciences.org]
- 8. NPN Uptake Assay / Flourescence Measurements - Hancock Lab [cmdr.ubc.ca]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Outer Membrane Interaction Kinetics of New Polymyxin B Analogs in Gram-Negative Bacilli - PMC [pmc.ncbi.nlm.nih.gov]
Colistin Sulfate: A Technical Guide on its Spectrum of Activity Against Clinical Isolates
For Researchers, Scientists, and Drug Development Professionals
Introduction: Colistin, a polypeptide antibiotic of the polymyxin class, has re-emerged as a last-resort therapeutic agent for treating infections caused by multidrug-resistant (MDR) Gram-negative bacteria.[1][2] Its use had been limited due to concerns about nephrotoxicity and neurotoxicity, but the scarcity of new antibiotics effective against "superbugs" has necessitated its return to clinical practice.[1] Colistin sulfate is one of the two commercially available forms of colistin.[3] This guide provides an in-depth overview of the in-vitro activity of this compound against key clinical isolates, details the standardized methods for susceptibility testing, and explores the molecular mechanisms underpinning bacterial resistance.
Spectrum of Activity
Colistin exerts its bactericidal effect by binding to the lipid A component of lipopolysaccharides (LPS) in the outer membrane of Gram-negative bacteria. This interaction displaces essential divalent cations (Mg²⁺ and Ca²⁺), disrupting the membrane's integrity and leading to cell lysis.[1] Its activity is primarily directed against aerobic Gram-negative bacilli.
The following tables summarize the in-vitro activity of colistin against common clinical isolates, presenting Minimum Inhibitory Concentration (MIC) values and resistance rates from various studies. It is important to note that susceptibility can vary significantly based on geographic location and local antibiotic prescribing practices.
Table 1: Colistin Activity against Acinetobacter baumannii and Pseudomonas aeruginosa
| Bacterial Species | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Resistance Rate (%) | Reference |
| Acinetobacter baumannii | 16 | - | - | 15/16 isolates showed heteroresistance | [4] |
| Acinetobacter spp. | - | - | - | All tested isolates were susceptible | [5] |
| Pseudomonas aeruginosa | 385 (from CF patients) | - | - | 65.1% of non-mucoid and 48.1% of mucoid strains were resistant (MIC > 0.5 mg/L) | [6] |
| Pseudomonas aeruginosa | 23 (from CF patients) | - | - | 47.8% | [6] |
| Pseudomonas aeruginosa | - | - | - | Significant proportion of isolates show resistance | [5] |
Table 2: Colistin Activity against Enterobacteriaceae
| Bacterial Species | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Resistance Rate (%) | Reference |
| Klebsiella pneumoniae | 48 | ≤1 | ≤1 | 6.25% (3/48 resistant) | [7] |
| Klebsiella pneumoniae | 73 | - | - | 8.2% (6/73 resistant) | [8] |
| Klebsiella pneumoniae | - | - | - | 9.2% of MDR isolates | [9] |
| Escherichia coli | 82 (ESBL-producing) | - | - | High susceptibility | [10] |
| Escherichia coli | 53 | - | - | 1.9% (1/53 resistant) | [8] |
| Escherichia coli | - | - | - | All tested isolates were susceptible | [5] |
| Enterobacter cloacae | 34 (ESBL-producing) | - | - | High susceptibility | [10] |
| Serratia marcescens | 35 (ESBL-producing) | - | - | Naturally resistant | [10][11] |
| Proteus mirabilis | - | - | - | Naturally resistant | [11] |
| Enterobacteriaceae | 158 | - | - | 38.6% resistant, 46.2% intermediate | [12] |
Note: MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively. Resistance breakpoints can vary; EUCAST and CLSI define resistance for P. aeruginosa and A. baumannii at an MIC of ≥4 µg/mL.[13]
Experimental Protocols: Susceptibility Testing
Accurate susceptibility testing is critical for the clinical use of colistin, but it is fraught with challenges due to the cationic nature of the polymyxin molecule, which can lead to its adsorption to plastic surfaces.[14] Disk diffusion and gradient diffusion methods are considered unreliable and are not recommended by CLSI or EUCAST.[13]
Reference Method: Broth Microdilution (BMD)
The joint CLSI-EUCAST Polymyxin Breakpoints Working Group recommends the broth microdilution (BMD) method as the gold standard for colistin susceptibility testing.[12][15]
Methodology:
-
Preparation of Colistin Stock Solution:
-
Use this compound salt for preparing the stock solution.
-
Weigh the powder and reconstitute it in sterile, deionized water to a concentration of 1280 µg/mL. Do not use polysorbate-80 (P-80) in the stock solution.
-
The stock solution should be prepared on the day of the test.
-
-
Preparation of Microplates:
-
Use sterile 96-well microtiter plates.
-
Perform serial twofold dilutions of the colistin stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve final concentrations typically ranging from 0.12 to 16 µg/mL.[14]
-
-
Inoculum Preparation:
-
Select 3 to 5 isolated colonies from an 18- to 24-hour culture on non-selective agar (e.g., 5% sheep's blood agar).[14]
-
Suspend the colonies in saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1 x 10⁸ CFU/mL.
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Incubation:
-
Inoculate the microtiter plates with the bacterial suspension.
-
Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.
-
-
Interpretation of Results:
-
The MIC is defined as the lowest concentration of colistin that completely inhibits visible bacterial growth.[15]
-
Escherichia coli ATCC 25922 should be used as a quality control strain.
-
Alternative Method: Colistin Broth Disk Elution (CBDE)
The CBDE test is a simpler method that shows good categorical agreement with the reference BMD.[13] In this method, 10-µg colistin disks are eluted into tubes of Mueller-Hinton broth to create approximate concentrations of 0, 1, 2, and 4 µg/mL, which are then inoculated and incubated.[13]
Visualizing Experimental and Logical Relationships
Experimental Workflow
The following diagram illustrates the standardized workflow for determining colistin MIC using the reference Broth Microdilution (BMD) method.
Mechanisms of Resistance
Colistin resistance in Gram-negative bacteria is primarily achieved by modifying the drug's target, lipid A, which reduces the net negative charge of the LPS and thereby decreases colistin's binding affinity.[16][17] This modification is mediated by both chromosomal mutations and horizontally transferable genes.
Chromosomal Resistance:
-
Two-Component Systems (TCS): In bacteria like K. pneumoniae, P. aeruginosa, and A. baumannii, mutations in the TCS genes pmrA/pmrB and phoP/phoQ are a common cause of resistance.[4][18] These systems regulate the expression of the arnBCADTEF operon (also known as pmrHFIJKLM) and other genes responsible for adding positively charged molecules—L-Ara4N (4-amino-4-deoxy-L-arabinose) and pEtN (phosphoethanolamine)—to lipid A.[11][17]
-
MgrB Inactivation: In K. pneumoniae, the mgrB gene encodes a negative regulator of the PhoP/PhoQ system. Inactivation or mutation of mgrB leads to the constitutive activation of PhoP/PhoQ, resulting in the overexpression of lipid A modification genes and subsequent colistin resistance.[11]
Plasmid-Mediated Resistance:
-
Mobile Colistin Resistance (mcr) Genes: The discovery of the plasmid-mediated mcr-1 gene in 2015 marked a significant turning point, as it allowed for the horizontal transfer of colistin resistance between different bacterial species and strains.[11] Several variants, from mcr-1 to mcr-10, have since been identified.[4] These genes encode phosphoethanolamine transferase enzymes that add pEtN to lipid A, conferring a colistin-resistant phenotype.[17][18]
The diagram below illustrates these key resistance pathways.
References
- 1. Colistin and its role in the Era of antibiotic resistance: an extended review (2000–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. mdpi.com [mdpi.com]
- 5. The in-vitro activity of colistin in gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Resurgence of Colistin: A Review of Resistance, Toxicity, Pharmacodynamics, and Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. biomedres.us [biomedres.us]
- 9. Colistin Resistance Among Multi-Drug Resistant Gram-Negative Bacterial Isolates From Different Clinical Samples of ICU Patients: Prevalence and Clinical Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Molecular mechanisms related to colistin resistance in Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The Search for a Practical Method for Colistin Susceptibility Testing: Have We Found It by Going Back to the Future? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Colistin MIC Variability by Method for Contemporary Clinical Isolates of Multidrug-Resistant Gram-Negative Bacilli - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mjima.org [mjima.org]
- 16. tandfonline.com [tandfonline.com]
- 17. mdpi.com [mdpi.com]
- 18. An Overview of the Genetic Mechanisms of Colistin-Resistance in Bacterial Pathogens: An Indian Perspective - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structures of Colistin Sulfate and Colistimethate Sodium
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed comparative analysis of the chemical structures of colistin sulfate and colistimethate sodium. It includes a summary of their key chemical properties, detailed experimental protocols for their characterization, and a visual representation of their structural relationship.
Core Chemical Structure: Colistin
Colistin, also known as polymyxin E, is a complex polypeptide antibiotic produced by the bacterium Paenibacillus polymyxa. It is a mixture of closely related cyclic lipopeptides, with the two major components being colistin A (polymyxin E1) and colistin B (polymyxin E2).[1][2] The core structure consists of a cyclic heptapeptide and a tripeptide side chain acylated at the N-terminus by a fatty acid.[3][4] The primary structural difference between colistin A and colistin B lies in this fatty acid tail: colistin A contains 6-methyloctanoic acid, while colistin B has 6-methylheptanoic acid.[3][4]
Comparative Analysis: this compound vs. Colistimethate Sodium
For clinical applications, colistin is available in two forms: this compound and colistimethate sodium (CMS).[5][6] These two forms are not interchangeable due to significant differences in their chemical structure, stability, and toxicity.[5][6]
-
This compound: This is the sulfate salt of the active colistin base. It is a cationic molecule and is relatively stable.[5][6] this compound is primarily used for topical applications and oral administration.[5]
-
Colistimethate Sodium (CMS): This is an anionic prodrug of colistin.[5] It is synthesized by reacting the primary amine groups of the α,γ-diaminobutyric acid residues in colistin with formaldehyde and sodium bisulfite.[5] This reaction results in the addition of sulfomethyl groups (-CH₂SO₃Na) to the free amine groups, creating a less toxic compound suitable for parenteral administration.[7] In aqueous solutions, CMS is unstable and undergoes hydrolysis to form a complex mixture of partially sulfomethylated derivatives and active colistin.[1][5] This in-vivo conversion is crucial for its antibacterial activity.[6][8]
The fundamental chemical distinction is the modification of the primary amine groups on the diaminobutyric acid residues of the colistin polypeptide.
Quantitative Data Summary
The following table summarizes the key quantitative data for colistin A and B and their corresponding colistimethate sodium derivatives. Molecular weights can vary slightly between sources due to the complex nature of these compounds.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Key Structural Feature |
| Colistin A | C₅₃H₁₀₀N₁₆O₁₃ | ~1170 | Fatty Acid: 6-methyloctanoic acid |
| Colistin B | C₅₂H₉₈N₁₆O₁₃ | ~1156 | Fatty Acid: 6-methylheptanoic acid |
| Colistimethate A Sodium (penta-substituted) | C₅₈H₁₀₅N₁₆Na₅O₂₈S₅ | ~1749.82 | Sulfomethyl groups on primary amines |
| Colistimethate B Sodium (penta-substituted) | C₅₇H₁₀₃N₁₆Na₅O₂₈S₅ | ~1735.80 | Sulfomethyl groups on primary amines |
Data compiled from multiple sources.[2][9][10]
Experimental Protocols
This section details methodologies for the synthesis, separation, and characterization of this compound and colistimethate sodium, as cited in relevant literature.
A general laboratory-scale synthesis involves the following steps:
-
Dissolution: this compound is dissolved in an aqueous solution.
-
Reaction: The primary amine groups of the α,γ-diaminobutyric acid residues are reacted with formaldehyde.
-
Sulfomethylation: Sodium bisulfite is then added to the reaction mixture to introduce the sulfomethyl groups.
-
Purification: The resulting colistimethate sodium is then purified to remove unreacted reagents and byproducts.
This protocol is a generalized summary of the chemical process described in the literature.[5]
A simple high-performance liquid chromatography (HPLC) method can be used for the determination of colistimethate sodium and the separation of this compound components.[5]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 analytical column.
-
Mobile Phase:
-
A: 0.05% Trifluoroacetic acid (TFA) in water
-
B: Acetonitrile
-
-
Gradient Program: A linear gradient from 20% B to 50% B over 10 minutes.
-
Flow Rate: As per standard column specifications.
-
Detection: UV at 214 nm.
-
Sample Preparation: 5 mg of this compound or colistimethate sodium is dissolved in 2.0 mL of 0.05% TFA aqueous solution and then diluted with 8.0 mL of acetonitrile to a final concentration of 0.5 mg/mL. 5 µL is injected into the system.[5]
An ultra-performance liquid chromatography (UPLC) coupled to a hybrid quadrupole time-of-flight (QToF) mass spectrometer can be used for the simultaneous measurement of CMS and colistin.
-
Instrumentation: Waters Acquity UPLC-QToF MS system.
-
Column: Waters Acquity BEH C8 (2.1 × 100 mm, 1.7 µm).
-
Mobile Phase:
-
A: 0.1% aqueous formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Program: 15% B to 27% B in 6.10 min; 27% to 80% in 1.4 min; hold at 80% for 0.5 min; and return to 15% B in 0.1 min.
-
Flow Rate: 0.15 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 29 °C.[6]
To quantify the total colistin content from a CMS sample, acidic hydrolysis is performed to convert the prodrug to its active form.
-
Sample Preparation: 50 µL of the CMS sample is used.
-
Acidification: 12.5 µL of 0.5 M sulfuric acid is added.
-
Incubation: The mixture is incubated at an elevated temperature (e.g., 60 °C) for a specific duration (e.g., 10 minutes) to ensure complete hydrolysis.
-
Neutralization: The reaction is stopped by adding 12.5 µL of 1 M sodium hydroxide solution.
-
Analysis: The resulting solution containing colistin is then analyzed using a suitable method like UPLC-QToF MS.[6]
Visualization of Chemical Relationships
The following diagrams illustrate the structural relationships between the different forms of colistin.
Caption: Relationship between colistin A/B, this compound, and colistimethate sodium.
Caption: Experimental workflow for the quantification of colistin from a CMS sample.
References
- 1. Determination of Colistin and Colistimethate Levels in Human Plasma and Urine by High-Performance Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability of Colistin and Colistin Methanesulfonate in Aqueous Media and Plasma as Determined by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Assay of Colistin and Colistin Methanesulfonate in Plasma and Urine by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. Colistimethate Acidic Hydrolysis Revisited: Arrhenius Equation Modeling Using UPLC-QToF MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EP2470555B1 - Method for purification of colistin and purified colistin components - Google Patents [patents.google.com]
- 8. rsu.lv [rsu.lv]
- 9. researchgate.net [researchgate.net]
- 10. Quantification of Colistin in Plasma by Liquid Chromatography-Tandem Mass Spectrometry: Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
The Molecular Basis of Colistin Sulfate's Bactericidal Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Colistin, a polycationic peptide antibiotic, has re-emerged as a last-resort treatment for infections caused by multidrug-resistant Gram-negative bacteria. Its potent bactericidal activity is primarily directed at the bacterial cell envelope, leading to rapid cell death. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning colistin sulfate's action, supported by quantitative data, detailed experimental protocols, and visualizations of the key pathways involved.
Core Mechanism of Action: A Multi-Step Assault on the Bacterial Envelope
This compound's bactericidal cascade is initiated by a targeted interaction with the outer membrane of Gram-negative bacteria, followed by a series of disruptive events that compromise cellular integrity.
Initial Electrostatic Interaction and Displacement of Divalent Cations
The primary target of colistin is the lipopolysaccharide (LPS) component of the outer membrane.[1][2][3][4] Colistin, being positively charged, engages in an electrostatic interaction with the negatively charged phosphate groups of lipid A, a core component of LPS.[1][3] This binding competitively displaces divalent cations, such as magnesium (Mg²⁺) and calcium (Ca²⁺), which are essential for stabilizing the LPS layer by bridging adjacent LPS molecules.[1][3] The loss of these cations destabilizes the outer membrane, increasing its permeability.[1]
Outer and Inner Membrane Disruption
Following the initial binding and destabilization, colistin inserts its hydrophobic fatty acid tail into the lipid bilayer of the outer membrane, further disrupting its structure. This "self-promoted uptake" allows colistin to traverse the outer membrane and access the periplasmic space.[3] Subsequently, colistin interacts with the inner cytoplasmic membrane, leading to a loss of its integrity and the leakage of essential intracellular components, such as ions and small molecules, ultimately resulting in cell death.[1][3][4] Recent evidence suggests that colistin's bactericidal activity is exerted by targeting LPS that is also present in the cytoplasmic membrane.[3][4][5]
dot
Caption: Initial interaction of colistin with the bacterial outer membrane.
Downstream Cellular Effects
Beyond direct membrane damage, colistin instigates a cascade of downstream events that contribute to its bactericidal efficacy.
-
Generation of Reactive Oxygen Species (ROS): Colistin treatment has been shown to induce the production of highly damaging reactive oxygen species (ROS), such as hydroxyl radicals, within the bacterial cell. This oxidative stress can lead to damage of DNA, proteins, and lipids, further contributing to cell death.
-
Inhibition of Respiratory Enzymes: Colistin can inhibit essential enzymes of the bacterial respiratory chain, such as NADH-quinone oxidoreductase, disrupting cellular energy production.
-
Potassium Ion Leakage: A key indicator of cytoplasmic membrane damage is the leakage of intracellular potassium ions (K⁺), which occurs rapidly upon colistin exposure.[1]
dot
Caption: Downstream effects of colistin leading to bacterial cell death.
Quantitative Data on this compound Activity
The in vitro activity of this compound is typically quantified by determining the Minimum Inhibitory Concentration (MIC). Below are tables summarizing representative MIC values for key Gram-negative pathogens.
Table 1: Colistin MIC Distribution for Acinetobacter baumannii and Pseudomonas aeruginosa
| MIC (µg/mL) | Acinetobacter baumannii (% of isolates) | Pseudomonas aeruginosa (% of isolates) |
| ≤ 0.75 | 60-80% (declining trend observed) | 60-80% (declining trend observed) |
| 1.0 | Becoming more common (>70%) | 84.6% in septicemia isolates |
| 1.5 | - | - |
| 2.0 | - | - |
Data compiled from a study observing trends from 2020-2024.[2]
Table 2: Colistin MIC Ranges for Various Gram-Negative Bacteria
| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Escherichia coli | 2 | 8 | 0.25 - 512 |
| Klebsiella pneumoniae | 2 | 8 | 0.25 - 512 |
| Pseudomonas aeruginosa | 2 | 32 | 0.25 - 512 |
| Enterobacter spp. | 2 | 8 | - |
MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Data synthesized from multiple sources.[6][7]
Detailed Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This is the reference method for determining colistin susceptibility.[6][8][9]
Materials:
-
This compound salt (e.g., Sigma-Aldrich C4461)
-
Sterile deionized water
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
96-well polystyrene microtiter plates
-
Bacterial cultures of test organisms
-
0.5 McFarland standard
-
Sterile tubes for dilution
Procedure:
-
Stock Solution Preparation: Prepare a 1024 µg/mL stock solution of this compound in sterile deionized water. This can be stored at -20°C.[6]
-
Working Solution Preparation: On the day of the experiment, thaw the stock solution and prepare serial twofold dilutions in CAMHB to achieve the desired concentration range (e.g., 0.064 to 64 µg/mL).[8]
-
Inoculum Preparation: From an 18-24 hour culture on a non-selective agar plate, select several colonies and suspend them in CAMHB. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[10]
-
Final Inoculum Dilution: Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[6][10]
-
Plate Inoculation: Dispense 50 µL of each colistin dilution into the wells of the 96-well plate. Add 50 µL of the final bacterial inoculum to each well. Include a growth control well (bacteria in CAMHB without colistin) and a sterility control well (CAMHB only).[8][10]
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[8]
-
Result Interpretation: The MIC is the lowest concentration of colistin that completely inhibits visible bacterial growth.[10]
dot
Caption: Workflow for MIC determination by broth microdilution.
Measurement of Bacterial Membrane Potential Changes
Changes in membrane potential can be monitored using voltage-sensitive fluorescent dyes like 3,3'-dipropylthiadicarbocyanine iodide (DiSC₃(5)).[11][12]
Materials:
-
DiSC₃(5) dye (e.g., from Sigma-Aldrich)
-
Dimethyl sulfoxide (DMSO)
-
Bacterial cultures
-
Luria-Bertani (LB) medium or appropriate growth medium
-
Bovine serum albumin (BSA)
-
Black, clear-bottom 96-well plates
-
Fluorometer with appropriate filters (e.g., excitation ~610 nm, emission ~660 nm)[13]
-
This compound solution
Procedure:
-
Cell Preparation: Grow bacteria to the desired growth phase (e.g., mid-logarithmic). Harvest the cells by centrifugation, wash them, and resuspend them in the measurement buffer (e.g., LB medium supplemented with 0.5 mg/mL BSA). Adjust the optical density (OD₆₀₀) to a standardized value (e.g., 0.2).[13]
-
Dye Loading: Transfer the cell suspension to the wells of a black 96-well plate. Measure the autofluorescence for a few minutes to establish a baseline. Add DiSC₃(5) (dissolved in DMSO) to a final concentration of 0.5 µM. Monitor the fluorescence quenching until a stable baseline is achieved. This indicates the dye has accumulated in the polarized cells.[11]
-
Colistin Treatment: Add this compound solution to the wells at the desired concentrations.
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity over time using a fluorometer. Depolarization of the membrane will cause the release of the DiSC₃(5) dye, resulting in an increase in fluorescence (dequenching).[11]
-
Controls: Include untreated cells as a negative control and cells treated with a known depolarizing agent (e.g., valinomycin) as a positive control.[13]
Quantification of Potassium Leakage
The release of intracellular potassium is a direct measure of cytoplasmic membrane damage.[1]
Materials:
-
Bacterial cultures
-
Appropriate growth medium
-
This compound solution
-
Centrifuge
-
Flame atomic absorption spectrophotometer
Procedure:
-
Cell Treatment: Prepare a bacterial suspension to a specific cell density (e.g., 1 x 10⁶ CFU/mL) in the growth medium. Add colistin at various concentrations (e.g., 1x MIC, 10x MIC).[1]
-
Incubation: Incubate the treated and untreated (control) cell suspensions at 37°C with shaking for different time points (e.g., 0, 1, 2, 4, 8, 24 hours).[1]
-
Sample Collection and Preparation: At each time point, remove an aliquot of the cell suspension and centrifuge it to pellet the bacteria.
-
Potassium Measurement: Carefully collect the supernatant and measure the concentration of potassium ions using a flame atomic absorption spectrophotometer.[1]
-
Data Analysis: Compare the amount of potassium released from colistin-treated cells to that from untreated cells to quantify the extent of membrane damage.
Conclusion
This compound exerts its potent bactericidal activity through a well-defined, multi-step process that begins with the electrostatic targeting of LPS in the outer membrane of Gram-negative bacteria. The subsequent displacement of divalent cations leads to membrane destabilization, increased permeability, and ultimately, the disruption of the cytoplasmic membrane. This is accompanied by a cascade of downstream effects, including the generation of reactive oxygen species and the leakage of essential intracellular components. A thorough understanding of these molecular mechanisms, supported by robust quantitative data and standardized experimental protocols, is crucial for the continued development and informed clinical use of this critical last-resort antibiotic.
References
- 1. Colistin causes profound morphological alteration but minimal cytoplasmic membrane perforation in populations of Escherichia coli and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trends of Colistin MIC Among Acinetobacter Baumannii and Pseudomonas aeruginosa at a First-Class Hospital in Vietnam - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Colistin kills bacteria by targeting lipopolysaccharide in the cytoplasmic membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Colistin kills bacteria by targeting lipopolysaccharide in the cytoplasmic membrane | eLife [elifesciences.org]
- 6. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 7. academic.oup.com [academic.oup.com]
- 8. journals.asm.org [journals.asm.org]
- 9. mjima.org [mjima.org]
- 10. mjima.org [mjima.org]
- 11. microbiologyresearch.org [microbiologyresearch.org]
- 12. A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the In Vitro Anti-Endotoxin Properties of Colistin Sulfate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Colistin, a polycationic peptide antibiotic, is a last-resort treatment for multidrug-resistant Gram-negative bacterial infections.[1][2] Beyond its direct bactericidal activity, colistin possesses potent anti-endotoxin properties.[1][3][4] Endotoxins, specifically lipopolysaccharides (LPS) released from the outer membrane of Gram-negative bacteria, are powerful triggers of the host inflammatory response, capable of inducing septic shock.[3][5] Colistin sulfate directly binds to and neutralizes the lipid A moiety of LPS, the toxic component, thereby inhibiting the downstream inflammatory cascade.[1][3][4] This guide provides a detailed examination of the in vitro evidence for this compound's anti-endotoxin effects, including quantitative data, experimental methodologies, and the underlying molecular interactions and signaling pathways.
Core Mechanism: LPS Neutralization
The primary mechanism of colistin's anti-endotoxin activity is a direct electrostatic interaction. The positively charged L-α,γ-diaminobutyric acid (DAB) residues of the colistin molecule bind with high affinity to the negatively charged phosphate groups of the lipid A portion of LPS.[3][4] This binding competitively displaces divalent cations (Mg²⁺ and Ca²⁺) that normally stabilize the LPS aggregate structure, leading to the disruption and neutralization of the endotoxin molecule.[4] This prevents LPS from interacting with host cell receptors, thereby averting the induction of an inflammatory response.[3][4]
Caption: Colistin binds to the lipid A of LPS, forming a neutralized complex.
Quantitative Data on Anti-Endotoxin Activity
The efficacy of this compound in neutralizing endotoxin has been quantified using various in vitro assays. These studies typically measure the reduction in LPS-induced biological activity, such as Limulus Amebocyte Lysate (LAL) gelation or cytokine production from immune cells.
| Assay Type | Cell/System Used | Endotoxin Source | This compound Conc. | Observed Effect | Reference |
| LAL Gelation Assay | Limulus Amebocyte Lysate | E. coli O113 LPS | 4 µg/mL | Increased the required LPS concentration for 50% gelation by 800-fold. | [6] |
| Cytokine Inhibition | Human PBMCs | LPS | 10 µg/mL | Significantly reduced LPS-induced IL-1β gene expression at 6 hours. | [7] |
| Cytokine Inhibition | Human PBMCs | LPS | 10 µg/mL | Significantly reduced LPS-induced IL-6 gene expression at 6 and 24 hours. | [7] |
| Cytokine Inhibition | Human PBMCs | LPS | 10 µg/mL | Significantly reduced LPS-induced IFN-γ gene expression at 6 hours. | [7] |
| LPS Binding Assay | N/A (Turbidimetric) | LPS | 50 mg/mL | Caused a downturn in Small-Angle Neutron Scattering (SANS), indicating disruption of the LPS supramolecular structure. | [8] |
Key Experimental Protocols
Limulus Amebocyte Lysate (LAL) Gel-Clot Assay
The LAL assay is a highly sensitive method for detecting and quantifying endotoxin. It utilizes a clotting cascade from the blood cells (amebocytes) of the horseshoe crab, Limulus polyphemus, which is triggered by LPS. The anti-endotoxin activity of colistin is measured by its ability to inhibit this LPS-induced gel clot formation.
Principle: In the presence of endotoxin, a series of enzymatic reactions in the lysate is activated, culminating in the formation of a solid gel clot. Colistin neutralizes LPS, preventing it from initiating this cascade.
Methodology:
-
Reagent Preparation: Reconstitute lyophilized LAL reagent with LAL Reagent Water. Reconstitute Control Standard Endotoxin (CSE) to create a known endotoxin concentration series (e.g., 0.25, 0.125, 0.06, 0.03 EU/mL) for sensitivity confirmation.[9]
-
Sample Preparation: Prepare solutions of LPS (at a concentration known to cause clotting) mixed with varying concentrations of this compound. A control sample contains only LPS.
-
Incubation: Aseptically add 0.2 mL of each test sample to a single-test LAL vial.[9] Gently mix to dissolve the reagent.
-
Reaction: Immediately place the reaction tubes in a 37°C water bath or heating block, ensuring they remain undisturbed for exactly 60 minutes.[9]
-
Reading Results: After incubation, carefully invert each tube 180°. A positive result (clot formation) is indicated if the solid gel remains intact at the bottom of the tube. A negative result (no clot) is recorded if the liquid flows down the side.[10] The concentration of this compound that inhibits clotting is determined.
Caption: Workflow for the LAL Gel-Clot assay to test endotoxin neutralization.
LPS-Induced Cytokine Release Assay in PBMCs
This assay measures the ability of this compound to suppress the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), from immune cells stimulated with LPS.
Principle: LPS activates Toll-like receptor 4 (TLR4) on immune cells like Peripheral Blood Mononuclear Cells (PBMCs), triggering a signaling cascade that results in the synthesis and release of cytokines. Colistin's neutralization of LPS prevents this activation.
Methodology:
-
Cell Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Culture PBMCs in an appropriate medium (e.g., RPMI-1640) and plate them in multi-well plates.
-
Stimulation: Treat the cells with:
-
Media only (unstimulated control)
-
LPS only (positive control)
-
LPS in combination with various concentrations of this compound.
-
-
Incubation: Incubate the cells for a specified period (e.g., 6 or 24 hours) at 37°C in a 5% CO₂ incubator.[7]
-
Supernatant Collection: After incubation, centrifuge the plates and collect the cell-free supernatant.
-
Cytokine Quantification: Measure the concentration of cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using a quantitative method like an Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
Analysis: Compare the cytokine levels in the colistin-treated groups to the LPS-only group to determine the percentage of inhibition.
LPS Signaling and Point of Intervention
LPS triggers a well-defined pro-inflammatory signaling pathway. The intervention by this compound occurs at the very beginning of this cascade, representing an effective upstream blockade of inflammation.
Pathway Description:
-
LPS Binding: In plasma, LPS binds to LPS-Binding Protein (LBP).
-
Receptor Complex Formation: The LPS-LBP complex is transferred to the CD14 receptor on the surface of immune cells like macrophages. This complex then activates the Toll-like Receptor 4 (TLR4) and its co-receptor, Myeloid Differentiation factor 2 (MD-2).
-
Downstream Signaling: The activated TLR4/MD-2 complex initiates an intracellular signaling cascade, primarily through the MyD88-dependent pathway, leading to the activation of the transcription factor Nuclear Factor-kappa B (NF-κB).
-
Cytokine Gene Transcription: NF-κB translocates to the nucleus and induces the transcription of genes for pro-inflammatory cytokines, including TNF-α, IL-6, and IL-8.[3]
-
Colistin Intervention: By binding directly to LPS, this compound prevents the initial interaction between LPS and LBP/CD14, thereby blocking the entire downstream signaling pathway before it can be initiated.
Caption: LPS signaling pathway and the upstream neutralization point by colistin.
Conclusion
The in vitro evidence robustly supports the significant anti-endotoxin properties of this compound. Its ability to directly bind and neutralize LPS before it can engage with host immune receptors provides a powerful mechanism to suppress the inflammatory cascade that leads to sepsis and endotoxic shock.[3][11] The methodologies detailed herein—including the LAL assay and cytokine release assays—are standard tools for quantifying this activity. For researchers and drug development professionals, understanding and leveraging this anti-endotoxin effect is crucial, as it represents a key therapeutic benefit of colistin beyond its direct antibacterial action, potentially improving outcomes in patients with severe Gram-negative infections.
References
- 1. Colistin in Pig Production: Chemistry, Mechanism of Antibacterial Action, Microbial Resistance Emergence, and One Health Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resurgence of Colistin: A Review of Resistance, Toxicity, Pharmacodynamics, and Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Colistin and its role in the Era of antibiotic resistance: an extended review (2000–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Colistin Update on Its Mechanism of Action and Resistance, Present and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical analysis of this compound in the treatment of pneumonia caused by carbapenem-resistant Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Binding and neutralization of bacterial lipopolysaccharide by colistin nonapeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti‐inflammatory and immunoregulatory effects of colistin sulphate on human PBMCs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. limulustest.ru [limulustest.ru]
- 10. Endotoxins 101: Guide to Bacterial Endotoxin / LAL Testing - Life in the Lab [thermofisher.com]
- 11. researchgate.net [researchgate.net]
genetic determinants of colistin sulfate resistance
An In-depth Technical Guide to the Genetic Determinants of Colistin Sulfate Resistance
**Executive Summary
Colistin, a polymyxin antibiotic, has re-emerged as a last-resort treatment for infections caused by multidrug-resistant (MDR) Gram-negative bacteria.[1][2] However, the increasing prevalence of colistin resistance threatens its clinical efficacy, posing a significant global health challenge.[3][4] This resistance is driven by a variety of genetic determinants, broadly categorized into plasmid-mediated mobile colistin resistance (mcr) genes and chromosomal mutations that alter the bacterial cell envelope.[3][4][5] Understanding these mechanisms at a molecular level is critical for the development of effective surveillance strategies, novel diagnostics, and alternative therapeutic approaches.
This technical guide provides a comprehensive overview of the core . It details the molecular pathways, presents quantitative data on resistance levels and prevalence, outlines key experimental protocols for detection and characterization, and visualizes complex relationships to facilitate a deeper understanding for researchers and drug development professionals.
Colistin's Mechanism of Action and Resistance Overview
Colistin is a polycationic peptide that targets the outer membrane of Gram-negative bacteria.[1] Its primary mechanism of action involves a direct electrostatic interaction with the negatively charged phosphate groups of lipid A, a component of the lipopolysaccharide (LPS).[6][7] This interaction competitively displaces divalent cations (Ca²⁺ and Mg²⁺) that normally stabilize the LPS layer, leading to membrane destabilization, increased permeability, leakage of cellular contents, and ultimately, bacterial cell death.[6][7]
Resistance to colistin fundamentally involves the reduction of the net negative charge of the lipid A moiety, which weakens its interaction with the positively charged colistin molecule.[1][5] This is primarily achieved through two major genetic strategies: the acquisition of transferable resistance genes or the mutation of existing chromosomal genes.[4][5]
References
- 1. Molecular mechanisms related to colistin resistance in Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Molecular characterization of colistin resistance in Gram negative isolates [mid.journals.ekb.eg]
- 4. researchgate.net [researchgate.net]
- 5. A Review on Colistin Resistance: An Antibiotic of Last Resort [mdpi.com]
- 6. Current Update on Intrinsic and Acquired Colistin Resistance Mechanisms in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for Colistin Sulfate In Vitro Susceptibility Testing
Introduction
Colistin, a polymyxin antibiotic, has re-emerged as a critical last-resort treatment for infections caused by multidrug-resistant (MDR) Gram-negative bacteria.[1][2] Accurate in vitro susceptibility testing is paramount for guiding appropriate clinical therapy and monitoring the emergence of resistance. However, colistin susceptibility testing is fraught with challenges due to the cationic nature of the colistin molecule, which leads to poor diffusion in agar and adherence to plastic surfaces.[3][4] Consequently, several widely used methods for antimicrobial susceptibility testing, such as disk diffusion and gradient diffusion, are considered unreliable for colistin.[1][5][6]
These application notes provide detailed protocols for the recommended reference method, broth microdilution (BMD), and the alternative agar dilution (AD) method for determining the Minimum Inhibitory Concentration (MIC) of colistin sulfate. Adherence to standardized procedures is crucial for obtaining accurate and reproducible results.
Key Considerations for Colistin Susceptibility Testing
Several factors can significantly impact the accuracy of colistin MIC values:
-
Cation Concentration: The activity of colistin is highly dependent on the concentration of divalent cations (Ca²⁺ and Mg²⁺) in the test medium. Cation-Adjusted Mueller-Hinton Broth (CAMHB) and Mueller-Hinton Agar (MHA) must be used.
-
Plastic Binding: Colistin can bind to the polystyrene surfaces of standard microtiter plates, leading to a lower effective concentration of the antibiotic and falsely elevated MICs.[7] While the use of surfactants like polysorbate-80 has been explored to mitigate this, it is not recommended by CLSI or EUCAST due to potential synergistic effects.[7]
-
Methodology: Broth microdilution is the internationally recognized reference method for colistin susceptibility testing.[5][7][8][9] Agar-based methods like disk diffusion are unreliable due to the poor diffusion of the large colistin molecule.[1][6][10]
Experimental Protocols
Broth Microdilution (BMD) Method
The BMD method is the gold standard for determining colistin MICs and is recommended by both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[5][7][9]
Materials:
-
This compound powder (potency verified)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)[5]
-
Sterile 96-well polystyrene microtiter plates[11]
-
Sterile diluents (e.g., sterile water, saline)
-
Bacterial isolates and quality control (QC) strains (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853)
-
Spectrophotometer or McFarland turbidity standards
-
Incubator (35°C ± 2°C)
Protocol:
-
Preparation of Colistin Stock Solution:
-
Preparation of Microtiter Plates:
-
Perform serial two-fold dilutions of the colistin stock solution in CAMHB to achieve final concentrations typically ranging from 0.125 to 256 µg/ml in the microtiter plate wells.[12]
-
Each well should contain 50 µl of the appropriate colistin dilution.[5]
-
Include a growth control well (containing only CAMHB and inoculum) and a sterility control well (containing only CAMHB).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hours) culture on a non-selective agar plate, select 3-5 colonies.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/ml).[12]
-
Dilute this suspension in CAMHB to obtain a final bacterial concentration of approximately 5 x 10⁵ CFU/ml in each well.[5]
-
-
Inoculation and Incubation:
-
Add 50 µl of the standardized bacterial suspension to each well of the microtiter plate, resulting in a final volume of 100 µl per well.
-
Incubate the plates in ambient air at 35°C ± 2°C for 16-20 hours.[5]
-
-
Reading and Interpreting Results:
-
The MIC is the lowest concentration of colistin that completely inhibits visible bacterial growth.
-
Interpret the MIC values according to the breakpoints provided by CLSI or EUCAST (see Table 1).
-
Agar Dilution (AD) Method
While BMD is the reference method, agar dilution can be an alternative. However, studies have shown it can be unreliable for detecting colistin resistance.[1][2]
Materials:
-
This compound powder
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Bacterial isolates and QC strains
-
Inoculum replicating device
Protocol:
-
Preparation of Colistin-Containing Agar Plates:
-
Prepare molten MHA according to the manufacturer's instructions.
-
Cool the agar to 45-50°C.
-
Add the appropriate volume of colistin stock solution to the molten agar to achieve a series of final concentrations (e.g., 0.5 to 64 µg/ml).[1]
-
Pour the agar into sterile petri dishes and allow it to solidify.[13]
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the BMD method.
-
Further dilute the suspension if necessary, as specified by the chosen protocol variation (e.g., 1:10 dilution for the CAT method).[13]
-
-
Inoculation and Incubation:
-
Using an inoculum replicating device, spot-inoculate approximately 1-10 µl of the standardized bacterial suspension onto the surface of the colistin-containing and growth control (no colistin) agar plates.
-
Allow the inoculum spots to dry completely before inverting the plates.
-
Incubate the plates at 35°C ± 2°C for 16-24 hours.
-
-
Reading and Interpreting Results:
-
The MIC is the lowest concentration of colistin that inhibits the growth of more than one colony.
-
Compare the results to established breakpoints (see Table 1).
-
Data Presentation
Table 1: CLSI and EUCAST Interpretive Breakpoints for Colistin (µg/ml)
| Organism Group | CLSI (M100-ED32) | EUCAST (v 13.0) |
| Enterobacterales | ≤2 (Susceptible), ≥4 (Resistant) | ≤2 (Susceptible), >2 (Resistant) |
| Pseudomonas aeruginosa | ≤2 (Susceptible), ≥4 (Resistant) | ≤2 (Susceptible), >2 (Resistant) |
| Acinetobacter spp. | ≤2 (Susceptible), ≥4 (Resistant) | ≤2 (Susceptible), >2 (Resistant) |
Table 2: Quality Control Ranges for Colistin (µg/ml) using Broth Microdilution
| QC Strain | CLSI QC Range | EUCAST QC Range |
| E. coli ATCC 25922 | 0.25 - 2 | 0.25 - 2 |
| P. aeruginosa ATCC 27853 | 0.5 - 4 | 0.5 - 4 |
| E. coli NCTC 13846 (mcr-1 positive) | Not specified | 2 - 8 |
Table 3: Comparative Performance of Colistin Susceptibility Testing Methods
| Method | Advantages | Disadvantages | Performance Notes |
| Broth Microdilution (BMD) | Reference method ; accurate and reproducible.[5][7] | Labor-intensive; potential for colistin binding to plastic.[3][4] | Considered the gold standard for colistin susceptibility testing.[11] Commercial systems are available and generally perform well.[8][9] |
| Agar Dilution (AD) | Can test multiple isolates simultaneously. | Labor-intensive; poor diffusion of colistin in agar can lead to inaccuracies.[1][6] | Studies show conflicting results, with some reporting it as unreliable for detecting resistance.[1][2] Essential agreement with BMD can be suboptimal.[14] |
| Disk Diffusion | Simple and low cost. | Unreliable ; poor correlation with MICs due to poor colistin diffusion.[1][6][10] | Not recommended by CLSI or EUCAST for colistin susceptibility testing.[11] High rates of false susceptibility have been reported.[9] |
| Gradient Tests (E-test) | Provides a direct MIC reading. | Unreliable ; often underestimates MICs, leading to false susceptible results.[8] | Not recommended for colistin susceptibility testing.[8] |
Visualizations
References
- 1. ejmm.journals.ekb.eg [ejmm.journals.ekb.eg]
- 2. Comparative Evaluation of Colistin Susceptibility Testing Using Agar Dilution and Broth Microdilution in Multidrug-resistant and Extensively Drug-resistant Gram-Negative Isolates [ejmm.journals.ekb.eg]
- 3. Evaluation of different methods for in vitro susceptibility testing of colistin in carbapenem resistant Gram-negative bacilli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. journals.asm.org [journals.asm.org]
- 6. Determination of Colistin Resistance by Simple Disk Diffusion Test Using Modified Mueller-Hinton Agar - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Best Practice for Colistin Susceptibility Testing: Methods and Evidence (Mini Review) | PPTX [slideshare.net]
- 8. Antimicrobial susceptibility testing of colistin - evaluation of seven commercial MIC products against standard broth microdilution for Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Acinetobacter spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Colistin susceptibility testing by Etest and disk diffusion methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mjima.org [mjima.org]
- 12. Evaluation of colistin stability in agar and comparison of four methods for MIC testing of colistin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. academic.oup.com [academic.oup.com]
Determining Colistin Susceptibility: A Detailed Protocol for Broth Microdilution MIC Testing
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Colistin, a polymyxin antibiotic, has re-emerged as a last-resort treatment for infections caused by multidrug-resistant (MDR) Gram-negative bacteria. Accurate determination of its in vitro activity through Minimum Inhibitory Concentration (MIC) testing is crucial for clinical decision-making and surveillance of resistance. The broth microdilution (BMD) method is internationally recognized by both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) as the gold standard reference method for colistin susceptibility testing.[1][2][3][4][5] This document provides a detailed protocol for performing the broth microdilution assay for colistin sulfate.
Challenges in Colistin Susceptibility Testing
Several factors make colistin susceptibility testing particularly challenging:
-
Adsorption to Plastics: Colistin's cationic nature leads to its adherence to the polystyrene surfaces of standard microtiter plates, which can result in falsely elevated MIC values.[2][6][7] While the addition of surfactants like polysorbate-80 (P-80) can mitigate this, it is not recommended by CLSI or EUCAST due to potential synergistic effects with colistin.[2][6]
-
Poor Agar Diffusion: The large molecular size of colistin results in poor diffusion in agar, making methods like disk diffusion (DD) and gradient diffusion (E-test) unreliable, often with high error rates.[2][3][8][9][10]
-
Heteroresistance: The presence of a subpopulation of resistant bacteria within a susceptible population can be difficult to detect with some methods.
-
Inactive Prodrug: Susceptibility testing should always be performed with this compound, as the inactive prodrug, colistimethate sodium (CMS), can hydrolyze in vitro and lead to inaccurately high MIC readings.[2]
Experimental Protocol: Broth Microdilution for this compound MIC
This protocol is based on the joint CLSI-EUCAST recommendations for colistin MIC determination.[1]
Materials:
-
This compound powder (reagent grade)
-
Sterile, deionized water
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile, 96-well, U-bottom, non-treated polystyrene microtiter plates
-
Bacterial isolates for testing
-
Quality control (QC) strains:
-
Escherichia coli ATCC® 25922™
-
Pseudomonas aeruginosa ATCC® 27853™
-
Escherichia coli NCTC 13846 (mcr-1 positive, colistin-resistant)
-
-
0.5 McFarland turbidity standard
-
Sterile saline (0.85% NaCl) or sterile deionized water
-
Incubator (35°C ± 1°C)
-
Micropipettes and sterile tips
Procedure:
-
Preparation of Colistin Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1024 µg/mL in sterile deionized water.[10] This should be done fresh for each batch of testing.
-
-
Preparation of Colistin Working Solutions:
-
Perform serial two-fold dilutions of the colistin stock solution in CAMHB to achieve a range of concentrations. The typical range for testing is 0.125 to 128 mg/L.[11]
-
-
Preparation of Microtiter Plates:
-
Dispense 50 µL of each colistin working solution into the appropriate wells of a 96-well microtiter plate.
-
Include a growth control well containing 100 µL of CAMHB without any antibiotic.
-
Include a sterility control well containing 100 µL of uninoculated CAMHB.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture on non-selective agar, select 3-5 colonies and suspend them in sterile saline or water.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[6][7] A common dilution is 1:100 followed by the addition of 50 µL to each well.[11]
-
-
Inoculation of Microtiter Plates:
-
Add 50 µL of the final bacterial inoculum to each well (except the sterility control well), resulting in a final volume of 100 µL per well.
-
-
Incubation:
-
Incubate the plates at 35°C ± 1°C for 16-20 hours in ambient air.[6]
-
-
Reading the MIC:
-
The MIC is defined as the lowest concentration of colistin that completely inhibits visible bacterial growth. This is observed as the first clear well.
-
Quality Control:
QC testing must be performed with each batch of MIC determinations to ensure the accuracy of the results. The MIC values for the QC strains should fall within the acceptable ranges.
Data Presentation
Table 1: Quality Control Ranges for Colistin Broth Microdilution
| Quality Control Strain | CLSI Acceptable MIC Range (µg/mL) | EUCAST Target MIC and Range (µg/mL) |
| Escherichia coli ATCC® 25922™ | 0.25 - 2 | N/A |
| Pseudomonas aeruginosa ATCC® 27853™ | 0.5 - 4 | N/A |
| Escherichia coli NCTC 13846 (mcr-1 positive) | N/A | Target: 4, Range: 4 - 8 |
Data sourced from CLSI and EUCAST guidelines.[2][3]
Table 2: EUCAST Clinical Breakpoints for Colistin (Enterobacterales and Pseudomonas aeruginosa)
| MIC (µg/mL) | Interpretation |
| ≤ 2 | Susceptible (S) |
| > 2 | Resistant (R) |
Note: CLSI does not currently have established clinical breakpoints for colistin against Enterobacterales but provides epidemiological cutoff values.[4]
Experimental Workflow Diagram
Caption: Workflow for this compound MIC Determination by Broth Microdilution.
References
- 1. EUCAST: News [eucast.org]
- 2. Challenges, Issues and Warnings from CLSI and EUCAST Working Group on Polymyxin Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mjima.org [mjima.org]
- 4. Colistin and Polymyxin B Susceptibility Testing for Carbapenem-Resistant and mcr-Positive Enterobacteriaceae: Comparison of Sensititre, MicroScan, Vitek 2, and Etest with Broth Microdilution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Colistin MIC Variability by Method for Contemporary Clinical Isolates of Multidrug-Resistant Gram-Negative Bacilli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Challenges & issues of colistin susceptibility testing in diagnostic microbiology laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ejmm.journals.ekb.eg [ejmm.journals.ekb.eg]
- 10. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 11. mjima.org [mjima.org]
Application Notes and Protocols for Colistin Sulfate Time-Kill Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for performing a colistin sulfate time-kill assay, a critical method for assessing the bactericidal activity of this last-resort antibiotic against Gram-negative bacteria. The information is intended for use in research and drug development settings to understand the pharmacodynamics of colistin and to evaluate its efficacy against susceptible and resistant bacterial strains.
Introduction
Colistin, a polymyxin antibiotic, is increasingly used to treat infections caused by multidrug-resistant Gram-negative bacteria such as Pseudomonas aeruginosa, Acinetobacter baumannii, and Klebsiella pneumoniae.[1][2] Its mechanism of action involves the electrostatic interaction with the lipopolysaccharide (LPS) molecules in the outer membrane of these bacteria.[1][3][4] This binding displaces divalent cations (Ca²⁺ and Mg²⁺) that stabilize the LPS, leading to membrane destabilization, increased permeability, leakage of intracellular contents, and ultimately cell death.[3][4][5] Time-kill assays are essential for studying the rate and extent of this bactericidal activity over time.
Mechanism of Action of this compound
This compound's bactericidal effect is primarily initiated by its interaction with the outer membrane of Gram-negative bacteria. The key steps are:
-
Electrostatic Attraction : The positively charged colistin molecule is attracted to the negatively charged phosphate groups of Lipid A, a component of the bacterial lipopolysaccharide (LPS).[3][4]
-
Displacement of Divalent Cations : Colistin competitively displaces magnesium (Mg²⁺) and calcium (Ca²⁺) ions that bridge and stabilize the LPS molecules.[3][4]
-
Outer Membrane Disruption : The displacement of these cations disrupts the integrity of the outer membrane.
-
Inner Membrane Damage : Following the disruption of the outer membrane, colistin can access and damage the inner cytoplasmic membrane, leading to the leakage of essential cellular components and cell death.[1][3]
Figure 1: Mechanism of action of this compound against Gram-negative bacteria.
Experimental Protocol: this compound Time-Kill Assay
This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and findings from various research studies.[6][7][8]
1. Materials
-
Bacterial Strains : Test isolates (e.g., P. aeruginosa, A. baumannii, E. coli) and a quality control strain (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853).
-
Media : Cation-Adjusted Mueller-Hinton Broth (CAMHB), Nutrient Agar or Tryptic Soy Agar plates.
-
Reagents : this compound powder, sterile saline (0.85% NaCl), 0.5 McFarland turbidity standard.
-
Equipment : Spectrophotometer or turbidity meter, incubator (35 ± 2°C), shaking water bath or incubator, sterile test tubes, micropipettes, sterile pipette tips, vortex mixer, spiral plater or spread plates, colony counter.
2. Preliminary Steps: Minimum Inhibitory Concentration (MIC) Determination
Before performing the time-kill assay, the MIC of this compound for each test organism must be determined using the broth microdilution method as per CLSI guidelines. This is crucial for selecting appropriate antibiotic concentrations for the time-kill experiment.
3. Experimental Procedure
The following workflow outlines the key steps in performing the this compound time-kill assay.
Figure 2: General workflow for a this compound time-kill assay.
Step-by-Step Method:
-
Inoculum Preparation :
-
From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[8]
-
-
Assay Setup :
-
Prepare test tubes containing CAMHB with the desired concentrations of this compound (e.g., 0.5x, 1x, 2x, 4x, 8x, 16x MIC).[9][10] Also, prepare a growth control tube containing only CAMHB without any antibiotic.
-
Dilute the standardized bacterial suspension into the tubes to achieve a final starting inoculum of approximately 5 x 10⁵ CFU/mL.[8] The final volume in each tube is typically 10-20 mL.[9]
-
-
Incubation and Sampling :
-
Bacterial Enumeration :
-
Perform serial 10-fold dilutions of the collected aliquots in sterile saline.
-
Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto agar plates.
-
Incubate the plates at 35 ± 2°C for 18-24 hours.
-
Count the number of colonies (CFU) on the plates that yield between 30 and 300 colonies.
-
-
Data Analysis :
-
Calculate the CFU/mL for each time point using the formula: CFU/mL = (Number of colonies x Dilution factor) / Volume plated (mL)
-
Plot the log₁₀ CFU/mL versus time for each colistin concentration and the growth control.
-
Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[6] Bacteriostatic activity is defined as a <3-log₁₀ reduction.[8]
-
Data Presentation
The following tables summarize representative data from time-kill assays involving colistin against various Gram-negative pathogens.
Table 1: MIC Values of Colistin against Selected Bacterial Strains
| Bacterial Strain | Organism | MIC (µg/mL) | Reference |
| ATCC 25922 | E. coli | ≤0.5 | [11] |
| BAA 3170 | E. coli | 16 | [11] |
| ATCC 27853 | P. aeruginosa | 1 | [11] |
| Clinical Isolate 1 | A. baumannii | 0.5 | [11] |
| Clinical Isolate 2 | K. pneumoniae | ≤0.5 | [11] |
Table 2: Representative Time-Kill Assay Results for Colistin
| Organism | Initial Inoculum (CFU/mL) | Colistin Conc. | Time (h) | Log₁₀ Reduction (CFU/mL) | Outcome | Reference |
| P. aeruginosa PAO1 | ~10⁶ | 16x MIC | 0.5 | >3 | Bactericidal | [9] |
| P. aeruginosa PAO1 | ~10⁹ | 32x MIC | 24 | <3 | Attenuated Activity | [9] |
| A. baumannii ATCC 19606 | ~10⁶ | 4x MIC | 24 | ≥3 | Bactericidal | [10] |
| Colistin-Susceptible E. coli | ~10⁵ | 4 µg/mL | 4 | Statistically significant decrease | Susceptible | [11] |
| Colistin-Resistant E. coli | ~10⁵ | 4 µg/mL | 4 | No significant decrease | Resistant | [11] |
Conclusion
The this compound time-kill assay is a fundamental tool for characterizing the bactericidal kinetics of this critical antibiotic. A meticulously executed assay provides invaluable data for preclinical and clinical research, aiding in the optimization of dosing regimens and the development of strategies to combat antibiotic resistance. Adherence to standardized protocols, such as those outlined by CLSI, is essential for generating reproducible and comparable results.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Articles [globalrx.com]
- 3. Frontiers | Colistin in Pig Production: Chemistry, Mechanism of Antibacterial Action, Microbial Resistance Emergence, and One Health Perspectives [frontiersin.org]
- 4. Colistin Update on Its Mechanism of Action and Resistance, Present and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. emerypharma.com [emerypharma.com]
- 7. scribd.com [scribd.com]
- 8. actascientific.com [actascientific.com]
- 9. Attenuation of Colistin Bactericidal Activity by High Inoculum of Pseudomonas aeruginosa Characterized by a New Mechanism-Based Population Pharmacodynamic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Time-kill and post-antibiotic effect of colistin at different static concentrations in in vitro Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A “Time-Kill” Study to Assess the Effect of Colistin on Gram-Negative Strains: An Experimental Study for Developing an Indigenous Microfluidics-Based Antimicrobial Susceptibility Testing Device - PMC [pmc.ncbi.nlm.nih.gov]
Preparing Colistin Sulfate Stock Solutions for Laboratory Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Colistin, a polypeptide antibiotic of the polymyxin class, is a crucial last-resort treatment for multidrug-resistant Gram-negative bacterial infections.[1][2] Commercially available as colistin sulfate for oral and topical use, and as colistimethate sodium (CMS) for parenteral administration, its efficacy in laboratory settings depends on the accurate preparation and storage of stock solutions.[1][3] this compound acts by disrupting the bacterial cell membrane. Its cationic regions interact with the negatively charged lipopolysaccharides (LPS) in the outer membrane of Gram-negative bacteria, displacing essential divalent cations like magnesium and calcium.[1][2][4][5] This destabilizes the membrane, leading to increased permeability, leakage of cellular contents, and ultimately, bacterial cell death.[1][4] This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions for various research applications.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, aiding in the preparation of stock solutions.
| Parameter | Value | References |
| Solubility in Water | 50 mg/mL | [6][7] |
| 560 mg/mL (399.82 mM) | [8] | |
| Freely soluble | [9] | |
| Solubility in Other Solvents | Slightly soluble in ethanol | [9] |
| Practically insoluble in acetone, trichloromethane, or diethyl ether | [9] | |
| Insoluble in DMSO | [8] | |
| Storage Temperature (Powder) | 2-8°C | |
| 4°C | [7][10] | |
| Room temperature | [11] | |
| Storage of Stock Solutions | -20°C for 1 month | [3] |
| -80°C for 6 months | [3] | |
| Stable in water at 4°C for up to 60 days | [12] | |
| pH of Solution (10 mg/mL) | 4.0 - 7.0 | [13] |
| 4.0 - 6.0 (for stability) | [6] | |
| Biological Potency | ≥19,000 IU/mg | |
| ≥19,366 IU/mg | [7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution in Water
This protocol describes the preparation of a standard 10 mg/mL stock solution of this compound in sterile water, suitable for most in vitro applications.
Materials:
-
This compound powder
-
Sterile, nuclease-free water
-
Sterile conical tubes (15 mL or 50 mL)
-
Calibrated analytical balance
-
Sterile pipette tips
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
-
Sterile microcentrifuge tubes for aliquoting
Procedure:
-
Pre-dissolution Steps:
-
Bring the this compound powder to room temperature before opening the container to prevent condensation.
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder using a calibrated analytical balance. For a 10 mg/mL solution, if preparing 10 mL, weigh 100 mg of the powder.
-
-
Dissolution:
-
Transfer the weighed powder into a sterile conical tube.
-
Add the required volume of sterile water to the tube. For a 10 mL final volume, add 10 mL of sterile water.
-
Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. The solution should be clear and free of particulates.
-
-
Sterilization:
-
To ensure sterility, filter the solution through a 0.22 µm sterile syringe filter into a new sterile conical tube. This step is critical for cell culture applications.
-
-
Aliquoting and Storage:
-
Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the antibiotic.[3]
-
Label each aliquot clearly with the name of the compound, concentration, date of preparation, and initials of the preparer.
-
For short-term storage (up to 1 month), store the aliquots at -20°C.[3] For long-term storage (up to 6 months), store at -80°C.[3] Aqueous solutions are relatively stable at an acidic pH of 2 to 6.[6]
-
Visualizations
Mechanism of Action of this compound
The following diagram illustrates the mechanism by which this compound disrupts the outer membrane of Gram-negative bacteria.
Caption: Mechanism of this compound action on bacterial membranes.
Experimental Workflow for Stock Solution Preparation
The workflow below outlines the key steps for preparing a sterile stock solution of this compound.
Caption: Workflow for preparing this compound stock solutions.
References
- 1. Colistin - Wikipedia [en.wikipedia.org]
- 2. Colistin Update on Its Mechanism of Action and Resistance, Present and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Frontiers | Colistin in Pig Production: Chemistry, Mechanism of Antibacterial Action, Microbial Resistance Emergence, and One Health Perspectives [frontiersin.org]
- 6. This compound | 1264-72-8 [chemicalbook.com]
- 7. This compound - LKT Labs [lktlabs.com]
- 8. selleckchem.com [selleckchem.com]
- 9. molekula.com [molekula.com]
- 10. goldbio.com [goldbio.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Stability of Colistin and Colistin Methanesulfonate in Aqueous Media and Plasma as Determined by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound [drugfuture.com]
Application Notes and Protocols for Colistin Sulfate Dosage Calculation in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Colistin, a polypeptide antibiotic of the polymyxin class, is a critical last-resort therapeutic agent against multidrug-resistant Gram-negative bacteria.[1][2] Its use in in vivo animal studies requires careful dosage calculation to ensure efficacy while minimizing toxicity. These application notes provide a comprehensive guide to calculating and administering colistin sulfate in various animal models, supported by experimental protocols and key quantitative data.
Data Presentation: Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various animal studies. It is crucial to note that dosages are often expressed in international units (IU) or milligrams (mg) of colistin base activity (CBA). The conversion is approximately 30 mg of CBA is equivalent to 1 million IU of CMS.
Table 1: Acute Toxicity of this compound
| Animal Model | Route of Administration | LD50 | Reference |
| CD-1 Mice | Intramuscular (i.m.) | 38.72 mg/kg | [3] |
| CD-1 Mice | Oral | 431.95 mg/kg | [3] |
| Mice | Intravenous (i.v.) | 5.5 mg/kg | [4] |
| Mice | Intraperitoneal | 126 mg/kg | [5] |
| Rats | Intraperitoneal | 10.6 mg/kg | [4] |
| Rats | Oral | 121 mg/kg | [6] |
Table 2: Recommended Therapeutic Dosages of this compound
| Animal Model | Route of Administration | Dosage | Indication | Reference |
| Piglets | Intramuscular (i.m.) | 2.5 mg/kg twice daily | General Infection | [3] |
| Piglets | Oral | 100,000 IU/kg/day | Porcine Colibacillosis | [7] |
| Calves | Oral | 2.5-4 mg/kg daily | Gastrointestinal Infections | [8] |
| Poultry | Oral (in drinking water) | 75,000 IU/kg/day | Bacterial Infections | [9][10] |
| Mice | Subcutaneous (s.c.) | 5-40 mg/kg | Pseudomonas aeruginosa infection | [11] |
| Mice | Intravenous (i.v.) | Loading dose: 50 mg/kg q12h (Day 1), Maintenance: 25 mg/kg q12h (Day 2-3) | Pseudomonas aeruginosa infection | [12] |
| Rats | Intravenous (i.v.) | 28.1 mg/kg (of CMS) | Pharmacokinetic studies | [13][14] |
| Rats | Intratracheal (i.t.) | 0.41 - 1.49 mg/kg | Respiratory Infections | [15] |
Table 3: Pharmacokinetic Parameters of Colistin
| Animal Model | Route of Administration | Key Parameter | Value | Reference |
| Piglets | Intramuscular (i.m.) | Elimination half-life | ~4-4.5 hours | [16] |
| Calves (milk-fed) | Intravenous (i.v.) | Elimination half-life | 4-6 hours | [16] |
| Rats | Intravenous (i.v.) | Terminal half-life (of colistin formed from CMS) | 55.7 ± 19.3 min | [17] |
| Ewes | Intramuscular (i.m.) | Serum protein binding | Higher for this compound than colistimethate | [9] |
Experimental Protocols
Protocol 1: Preparation of this compound for Injection
Objective: To prepare a sterile this compound solution for parenteral administration in animal models.
Materials:
-
This compound powder (potency verified)[18]
-
Sterile water for injection or sterile 0.9% saline
-
Sterile vials
-
Sterile filters (0.22 µm)
-
Laminar flow hood
Procedure:
-
Determine the required concentration of the dosing solution based on the highest dose to be administered and a practical injection volume (e.g., 0.1-0.5 mL for mice).
-
In a laminar flow hood, weigh the required amount of this compound powder.
-
Dissolve the powder in a sterile vial containing the appropriate volume of sterile water for injection or saline.
-
Gently swirl the vial until the powder is completely dissolved. Avoid vigorous shaking to prevent foaming.
-
Sterilize the solution by passing it through a 0.22 µm sterile filter into a new sterile vial.
-
Store the prepared solution at 2-8°C and use it within 24 hours, as the effectiveness may decrease over time when mixed with water.[10]
Protocol 2: Administration of this compound in a Murine Thigh Infection Model
Objective: To evaluate the efficacy of this compound against a bacterial infection in a neutropenic mouse thigh model.[11]
Materials:
-
6-8 week old female ICR mice
-
Cyclophosphamide for inducing neutropenia
-
Bacterial culture (Pseudomonas aeruginosa)
-
Prepared sterile this compound solution
-
Syringes and needles for injection
-
Anesthetic (e.g., ketamine/xylazine)[19]
Procedure:
-
Induce Neutropenia: Administer cyclophosphamide intraperitoneally to the mice 4 days and 1 day prior to infection to induce a neutropenic state.
-
Infection:
-
Anesthetize the mice.
-
Inject 0.1 mL of the bacterial suspension (e.g., 10^6 CFU/mL) into the thigh muscle of one hind limb.
-
-
Treatment:
-
Endpoint:
-
At 24 hours post-treatment initiation, euthanize the mice.[11]
-
Aseptically remove the infected thigh muscle.
-
Homogenize the tissue in sterile saline.
-
Perform serial dilutions and plate on appropriate agar to determine the bacterial load (CFU/thigh).
-
-
Data Analysis: Compare the bacterial counts between the treated and control groups to determine the efficacy of the this compound regimen.
Mandatory Visualizations
References
- 1. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 2. agrar.nl [agrar.nl]
- 3. Toxicity, bioavailability and pharmacokinetics of a newly formulated this compound solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lgcstandards.com [lgcstandards.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. fishersci.com [fishersci.com]
- 7. researchgate.net [researchgate.net]
- 8. Veterinary products | Bioveta, a. s. - Bioveta a.s. International [bioveta.eu]
- 9. Understanding of Colistin Usage in Food Animals and Available Detection Techniques: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. salispharm.com [salispharm.com]
- 11. Elucidation of the Pharmacokinetic/Pharmacodynamic Determinant of Colistin Activity against Pseudomonas aeruginosa in Murine Thigh and Lung Infection Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Colistin loading dose enhanced antimicrobial activity for in vivo mouse thigh infection model with Pseudomonas aeruginosa with highly antimicrobial resistant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics of four different brands of colistimethate and formed colistin in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Population Pharmacokinetics of Colistin Methanesulfonate in Rats: Achieving Sustained Lung Concentrations of Colistin for Targeting Respiratory Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 16. fao.org [fao.org]
- 17. academic.oup.com [academic.oup.com]
- 18. cabidigitallibrary.org [cabidigitallibrary.org]
- 19. academic.oup.com [academic.oup.com]
Application Notes & Protocols: Colistin Sulfate in Combination with β-Lactams
Audience: Researchers, scientists, and drug development professionals.
Introduction: The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) Gram-negative bacteria presents a formidable challenge to global public health. With a diminishing pipeline of new antibiotics, reviving older agents like colistin has become a crucial strategy. Colistin, a polymyxin antibiotic, is often used as a last-resort treatment for infections caused by carbapenem-resistant Enterobacterales (CRE), Pseudomonas aeruginosa, and Acinetobacter baumannii.[1][2] However, its efficacy can be limited by emerging resistance and potential nephrotoxicity.[3][4]
Combining colistin with other antibiotics, particularly β-lactams, is an approach being explored to enhance antibacterial efficacy, reduce the required dosage of individual agents, and potentially overcome resistance. These notes provide an overview of the synergistic mechanism, quantitative data from key studies, and detailed protocols for evaluating the efficacy of this combination therapy.
Mechanism of Synergy
The primary synergistic mechanism between colistin and β-lactams is predicated on their distinct modes of action. Colistin acts as a cationic detergent, binding to the negatively charged lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria.[1][5] This interaction displaces divalent cations (Ca²⁺ and Mg²⁺) that stabilize the LPS, leading to membrane disorganization and increased permeability.[6] This disruption of the outer membrane facilitates the entry of β-lactam antibiotics, which would otherwise be hindered, allowing them to reach their periplasmic targets—the penicillin-binding proteins (PBPs). The inhibition of PBPs disrupts cell wall synthesis, ultimately leading to bacterial lysis and death.
Caption: Proposed synergistic mechanism of colistin and β-lactams.
Mechanisms of Resistance
Understanding resistance is critical for developing effective combination therapies.
-
Colistin Resistance: Primarily occurs through modification of the LPS, which reduces colistin's binding affinity. This is often mediated by the addition of positively charged molecules like phosphoethanolamine or L-aminoarabinose to the lipid A moiety of LPS.[7][8] These modifications are regulated by two-component systems such as PmrA/PmrB and PhoP/PhoQ, and the negative regulator mgrB.[9][10] Plasmid-mediated resistance via mcr genes has also become a global concern.[8]
-
β-Lactam Resistance: The most common mechanism is the production of β-lactamase enzymes, which hydrolyze the β-lactam ring, inactivating the antibiotic. Other mechanisms include modification of PBPs and reduced drug permeability due to porin loss.[11]
Caption: Key signaling pathway for acquired colistin resistance.
Data Presentation: In Vitro & Clinical Studies
The efficacy of colistin and β-lactam combinations has been evaluated extensively. In vitro studies often show synergy, but clinical results have been more varied.
Table 1: Summary of Representative In Vitro Synergy Studies
| Organism(s) | β-Lactam Partner | Synergy Rate (%) | Additive/Indifference (%) | Antagonism Rate (%) | Key Finding |
| K. pneumoniae (Carbapenem-Resistant) | Meropenem | 65% | 35% | 0% | The combination treatment significantly decreased the MIC of colistin.[12] |
| K. pneumoniae & E. coli (Carbapenem-Resistant) | Meropenem | 56% (K.p), 40% (E.c) | 44% (K.p), 60% (E.c) | 0% | The combination showed a significant reduction in the MIC of colistin.[13] |
| A. baumannii (Carbapenem-Resistant) | Meropenem | 68% | Not specified | Not specified | Synergy was significantly more common in carbapenem-resistant isolates (84%) compared to susceptible ones (15%).[14] |
| A. baumannii (Colistin-Resistant) | Meropenem, Aztreonam | Moderate effect | Partial Synergy/Indifference | Not specified | Colistin combined with β-lactams showed moderate synergistic effects against colistin-resistant strains.[15] |
Table 2: Summary of Representative Clinical Studies
| Study / Reference | Pathogen(s) | Patient Population | Regimens Compared | Primary Outcome | Key Findings |
| Paul et al. (2020)[16] | XDR A. baumannii, P. aeruginosa, CRE | Pneumonia or Bloodstream Infections | Colistin + Meropenem vs. Colistin + Placebo | 28-day Mortality | No significant difference in mortality (43% vs. 37%) or clinical failure. Combination therapy was not superior to monotherapy.[16] |
| Dickstein et al. (2021)[17] | Carbapenem-Resistant Gram-Negatives | Severe Infections | Colistin + Meropenem vs. Colistin Monotherapy | Emergence of Colistin Resistance | Combination therapy did not reduce the emergence of colistin resistance compared to monotherapy (9.9% vs. 4.7%).[17] |
| Garnacho-Montero et al. (2007)[18] | MDR A. baumannii, P. aeruginosa, K. pneumoniae | ICU Patients with Serious Infections | Colistin Monotherapy vs. Colistin + β-lactam | Clinical & Microbiological Efficacy | No significant difference in clinical improvement (50% in both groups), but higher microbiological improvement in the combination group (71.4% vs. 33.3%).[18] |
| Gutiérrez-Gutiérrez et al. (2017)[19] | K. pneumoniae (High-level Meropenem & Colistin Resistance) | Bacteremia | Combination Therapy vs. Monotherapy | 30-day Mortality | Combination therapy was associated with lower mortality in patients with septic shock.[19] |
| Duran-Valle et al. (2024)[20] | Fluoroquinolone-Resistant GNB | Bone and Joint Infections | Colistin + IV β-lactam | Cure Rate | The combination regimen was effective, with a cure rate of 82%.[20] |
Experimental Protocols
Protocol 1: Checkerboard Synergy Assay
This method is used to determine the in vitro interaction between two antimicrobial agents against a specific bacterial isolate. The result is quantified by the Fractional Inhibitory Concentration (FIC) index.
Caption: Workflow for the checkerboard synergy assay.
Detailed Methodology:
-
Preparation:
-
Prepare stock solutions of this compound and the chosen β-lactam antibiotic in an appropriate solvent.
-
Culture the bacterial isolate overnight on agar, then suspend colonies in Mueller-Hinton Broth (MHB) to a turbidity equivalent to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.[14][21]
-
-
Plate Setup:
-
Use a 96-well microtiter plate. Dispense 50 µL of MHB into each well.[22]
-
Along the y-axis (e.g., rows A-G), create serial twofold dilutions of this compound.
-
Along the x-axis (e.g., columns 1-10), create serial twofold dilutions of the β-lactam. The final plate will contain a matrix of varying antibiotic concentrations.
-
Controls:
-
Drug A MIC: One row (e.g., H) should contain serial dilutions of colistin alone.
-
Drug B MIC: One column (e.g., 11) should contain serial dilutions of the β-lactam alone.
-
Growth Control: At least one well should contain only broth and the bacterial inoculum.
-
Sterility Control: At least one well should contain only broth.
-
-
-
Inoculation and Incubation:
-
Data Analysis:
-
After incubation, determine the Minimum Inhibitory Concentration (MIC) for each drug alone (from the control rows/columns) and the MIC of each drug in combination (the lowest concentration in a clear well).
-
Calculate the FIC Index (ΣFIC) for each combination that inhibits growth using the formula:
-
ΣFIC = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)[22]
-
-
The lowest ΣFIC value determines the interaction.
-
-
-
Synergy: ΣFIC ≤ 0.5
-
Additive/Indifference: 0.5 < ΣFIC ≤ 4.0
-
Antagonism: ΣFIC > 4.0
-
Protocol 2: Time-Kill Assay
This dynamic assay evaluates the bactericidal or bacteriostatic activity of antimicrobial agents over time.
Detailed Methodology:
-
Preparation:
-
Prepare a mid-logarithmic phase bacterial culture in MHB, adjusted to a starting inoculum of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
Prepare test tubes with MHB containing the antibiotics at desired concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC) alone and in combination. Include a growth control tube without any antibiotic.
-
-
Procedure:
-
Inoculate each tube with the prepared bacterial suspension.
-
Incubate all tubes at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), draw an aliquot from each tube.
-
Perform serial tenfold dilutions of the aliquot in sterile saline or phosphate-buffered saline.
-
Plate the dilutions onto appropriate agar plates (e.g., Mueller-Hinton Agar).
-
-
Data Analysis:
-
After 18-24 hours of incubation, count the colonies on the plates to determine the CFU/mL at each time point.
-
Plot the log₁₀ CFU/mL versus time for each antibiotic condition.
-
-
Interpretation:
-
Synergy: A ≥2 log₁₀ decrease in CFU/mL between the combination and the most active single agent at 24 hours.
-
Bactericidal activity: A ≥3 log₁₀ decrease in CFU/mL from the initial inoculum.
-
Indifference: A <2 log₁₀ change in CFU/mL between the combination and the most active single agent.
-
Antagonism: A ≥2 log₁₀ increase in CFU/mL between the combination and the least active single agent.
-
Conclusion and Future Directions
The combination of this compound and β-lactams shows consistent synergistic or additive effects in vitro against many multidrug-resistant Gram-negative pathogens.[12][13][14] The primary mechanism involves colistin-mediated disruption of the outer membrane, enhancing β-lactam penetration.[6] However, clinical data remain equivocal, with some large randomized controlled trials showing no significant benefit in overall mortality over colistin monotherapy for severe infections.[16][17] Conversely, other studies suggest a benefit in specific scenarios, such as achieving microbiological cure or treating patients in septic shock.[18][19]
For researchers and drug developers, this highlights a critical gap between in vitro promise and clinical reality. Future work should focus on:
-
Identifying specific patient populations, infection types (e.g., bone and joint infections[20]), and pathogen characteristics (e.g., specific resistance mechanisms) that are most likely to benefit from this combination therapy.
-
Optimizing dosing regimens to maximize synergy while minimizing toxicity.
-
Investigating combinations with newer β-lactam/β-lactamase inhibitors, which may offer improved activity against carbapenemase-producing organisms.[9][24]
The protocols and data provided herein serve as a foundational resource for the continued evaluation of this important last-resort therapeutic strategy.
References
- 1. Colistin, mechanisms and prevalence of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro synergism of combinations of colistin with selected antibiotics against colistin-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Meta-analysis of colistin for the treatment of Acinetobacter baumannii infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The use of combination therapy for the improvement of colistin activity against bacterial biofilm - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combination antibiotic therapy for multidrug-resistant Gram-negative bacteria | Upsala Journal of Medical Sciences [ujms.net]
- 7. Molecular mechanisms related to colistin resistance in Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Current Update on Intrinsic and Acquired Colistin Resistance Mechanisms in Bacteria [frontiersin.org]
- 9. The Role of Colistin in the Era of New β-Lactam/β-Lactamase Inhibitor Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Colistin Resistance in Acinetobacter baumannii: Molecular Mechanisms and Epidemiology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Synergetic Effects of Combined Treatment of Colistin With Meropenem or Amikacin on Carbapenem-Resistant Klebsiella pneumoniae in vitro [frontiersin.org]
- 13. In-vitro synergistic activity of colistin and meropenem against clinical isolates of carbapenem resistant E.coli and Klebsiella pneumoniae by checkerboard method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vitro activity of colistin in antimicrobial combination against carbapenem-resistant Acinetobacter baumannii isolated from patients with ventilator-associated pneumonia in Vietnam - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vitro Synergistic Activity of Antimicrobial Agents in Combination against Clinical Isolates of Colistin-Resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Colistin Monotherapy versus Combination Therapy for Carbapenem-Resistant Organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Colistin monotherapy versus combination of colistin with a β-lactam or rifampicin for the treatment of serious infections in the ICU due to multidrug-resistant Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 19. jwatch.org [jwatch.org]
- 20. Efficacy and safety of colistin plus beta-lactams for bone and joint infection caused by fluoroquinolone-resistant gram-negative bacilli: a prospective multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Three Dimensional Checkerboard Synergy Analysis of Colistin, Meropenem, Tigecycline against Multidrug-Resistant Clinical Klebsiella pneumonia Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 23. emerypharma.com [emerypharma.com]
- 24. researchgate.net [researchgate.net]
Application Notes: Colistin Sulfate Nebulization for Respiratory Infection Models
Introduction
Colistin, a polymyxin antibiotic, is a last-resort treatment for respiratory infections caused by multidrug-resistant (MDR) Gram-negative bacteria, such as Pseudomonas aeruginosa and Acinetobacter baumannii[1][2]. Due to significant nephrotoxicity and poor penetration into the lung parenchyma associated with intravenous administration, direct delivery to the lungs via nebulization has become a critical therapeutic strategy[1][2]. Nebulized colistin delivers high concentrations of the drug directly to the site of infection, maximizing bactericidal activity while minimizing systemic exposure and associated side effects[1][3]. These application notes provide an overview and detailed protocols for utilizing nebulized colistin sulfate in various preclinical respiratory infection models.
Key Advantages of Nebulized Colistin Therapy
-
High Lung Deposition: Achieves significantly higher drug concentrations in the epithelial lining fluid (ELF) and lung tissue compared to intravenous administration[3][4][5]. In rat models, ELF concentrations after nebulization were approximately 1,800 times higher than unbound plasma levels, whereas they were undetectable after IV infusion[3][4].
-
Reduced Systemic Toxicity: Minimizes systemic drug exposure, thereby lowering the risk of dose-limiting side effects like nephrotoxicity[1][6]. Plasma colistin concentrations generally remain low (< 2 µg/mL) following nebulization[6].
-
Improved Efficacy: Demonstrates superior bacterial killing in the lungs. In a piglet model of P. aeruginosa pneumonia, nebulized colistin resulted in 67% of pulmonary segments achieving bacterial counts below 10² CFU/g, compared to just 28% with intravenous administration[7]. Similarly, in mouse lung infection models, the required therapeutic exposure (fAUC/MIC) for a bacteriostatic effect is substantially lower for inhaled colistin than for systemically administered colistin[1][2].
Choice of Colistin Salt
Colistin is available as two primary salts for administration: this compound and colistimethate sodium (CMS). CMS is an inactive prodrug that is hydrolyzed in vivo to the active colistin base[2]. This compound is the active form of the drug. While CMS is commonly used for nebulization in clinical settings, direct nebulization of this compound has been explored in preclinical models[4][5][8]. However, nebulized this compound has been associated with greater bronchoconstriction and throat irritation in human studies compared to CMS, making CMS the preferred choice for clinical applications[8]. For animal research, the choice depends on the specific study goals, such as investigating the direct effects of the active moiety without the variable conversion from the prodrug.
Experimental Protocols
Protocol 1: Mouse Model of P. aeruginosa Lung Infection
This protocol describes the induction of a lung infection in neutropenic mice and treatment with intratracheally delivered colistin, adapted from methodologies used in pharmacokinetic/pharmacodynamic (PK/PD) studies[1][2].
Materials:
-
6-8 week old female BALB/c or similar strain mice
-
Cyclophosphamide for inducing neutropenia
-
Ketamine/xylazine for anesthesia
-
Pseudomonas aeruginosa strain (e.g., ATCC 27853, PAO1, or a clinical MDR isolate)
-
Tryptic Soy Broth (TSB) and Agar (TSA)
-
This compound solution prepared in 0.9% sterile saline[4]
-
Microsprayer or similar intratracheal aerosol delivery device
-
Sterile 1X Phosphate Buffered Saline (PBS) for bronchoalveolar lavage (BAL)
Procedure:
-
Induction of Neutropenia:
-
Administer cyclophosphamide intraperitoneally at 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection to induce a neutropenic state. This mimics conditions in immunocompromised patients.
-
-
Bacterial Inoculum Preparation:
-
Culture P. aeruginosa overnight in TSB at 37°C.
-
Dilute the culture in fresh TSB and grow to mid-logarithmic phase.
-
Wash the bacterial cells with sterile saline and resuspend to the desired concentration (e.g., 1-5 x 10⁷ CFU/mL).
-
-
Induction of Lung Infection:
-
Anesthetize the mouse using ketamine/xylazine.
-
Position the mouse on a surgical board at a 45-degree angle.
-
Intratracheally inoculate 20-50 µL of the bacterial suspension using a microsprayer or a gavage needle.
-
-
Colistin Administration (2 hours post-infection):
-
Re-anesthetize the mouse.
-
Administer a single dose of this compound solution (e.g., total daily doses ranging from 2.64 to 23.8 mg/kg) via intratracheal delivery[1].
-
-
Sample Collection (at specified time points, e.g., 24 hours post-treatment):
-
Euthanize the mouse via an approved method.
-
Bronchoalveolar Lavage (BAL): Expose the trachea, insert a cannula, and instill and retrieve 1 mL of ice-cold PBS three times to collect BAL fluid (BALF). This is used to determine drug concentrations in the epithelial lining fluid (ELF).
-
Lung Homogenate: Aseptically remove the lungs, weigh them, and homogenize in sterile saline.
-
-
Analysis:
-
Bacterial Load: Perform serial dilutions of the lung homogenate and plate on TSA to quantify bacterial colonies (CFU/lung).
-
Pharmacokinetics: Analyze colistin concentrations in plasma and BALF using liquid chromatography-tandem mass spectrometry (LC-MS/MS)[4].
-
Protocol 2: Rat Model for Pharmacokinetic Analysis
This protocol is designed to assess the pharmacokinetic profile of nebulized this compound in rats, focusing on concentrations in plasma and ELF[3][4][5].
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Isoflurane for anesthesia
-
This compound solution (e.g., 0.15 mg/mL or 1.5 mg/mL in 0.9% NaCl)[4]
-
Nebulizer system suitable for rodents (e.g., intratracheal microsprayer or nose-only exposure chamber)
-
Catheters for blood collection (e.g., femoral artery)
-
Urea assay kit
Procedure:
-
Animal Preparation:
-
Anesthetize the rat with isoflurane (e.g., 3% induction, maintained with a nose cone).
-
For serial blood sampling, cannulate the femoral artery.
-
-
Colistin Nebulization:
-
Sample Collection:
-
Plasma: Collect blood samples (approx. 200 µL) via the catheter at predefined time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes post-dose). Centrifuge to separate plasma and store at -80°C.
-
BAL Fluid: At terminal time points (e.g., 0.5, 2, and 4 hours), euthanize separate cohorts of rats[4]. Perform BAL by instilling and retrieving 1 mL of 37°C saline into the trachea[4].
-
-
Analysis:
-
Colistin Concentration: Determine colistin concentrations in plasma and BALF using a validated LC-MS/MS method[4][9].
-
ELF Volume Calculation: Measure the concentration of urea in both plasma and BALF. The volume of ELF is calculated using the formula: VELF = VBAL × (UreaBAL / UreaPlasma), where VBAL is the retrieved BAL fluid volume.
-
ELF Drug Concentration: Calculate the colistin concentration in ELF using the formula: CELF = CBAL × (VBAL / VELF), where CBAL is the measured concentration in BALF.
-
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Nebulized Colistin in Animal Models
| Animal Model | Colistin Dose | Route | Cmax (µg/mL) | tmax (h) | AUC (µg·h/mL) | Compartment | Reference |
| Rat | 0.35 mg/kg | Nebulized | 0.20 ± 0.05 | 0.5 | - | Plasma | [3] |
| Rat | 0.35 mg/kg | IV Infusion | 0.31 ± 0.05 | - | - | Plasma | [3] |
| Rat | 0.35 mg/kg | Nebulized | 108.6 ± 28.5 (at 2h) | - | - | ELF | [3] |
| Rat | 0.35 mg/kg | IV Infusion | Undetectable | - | - | ELF | [3] |
| Piglet | 8 mg/kg q12h (CMS) | Nebulized | 2.8 µg/g (Median) | - | - | Lung Tissue | [7] |
| Piglet | 3.2 mg/kg q8h (CMS) | IV Infusion | Undetectable | - | - | Lung Tissue | [7] |
Table 2: Efficacy of Nebulized Colistin in Reducing Bacterial Load
| Animal Model | Pathogen | Treatment | Log₁₀ Reduction in CFU | Efficacy Endpoint | Reference |
| Neutropenic Mouse | P. aeruginosa | Intratracheal Colistin | ~2-log₁₀ kill | 24h post-treatment | [1][6] |
| Ventilated Piglet | P. aeruginosa | Nebulized CMS | >4-log₁₀ kill (in 67% of segments) | 24h post-treatment | [6][7] |
| Ventilated Piglet | P. aeruginosa | Intravenous CMS | >4-log₁₀ kill (in 28% of segments) | 24h post-treatment | [7] |
Table 3: Effect of Colistin on Inflammatory Markers in Lung Tissue
| Animal Model | Condition | Treatment | Key Findings | Reference |
| Rat | LPS-induced Sepsis | Colistin | Increased inflammatory cell infiltration (lymphocytes). | [10] |
| Mouse | P. aeruginosa Pneumonia | Intranasal Colistin | Significantly decreased inflammatory cytokines and LPS activity. | [11] |
Visualizations
Caption: General experimental workflow for nebulized colistin studies in a rodent infection model.
Caption: Comparison of nebulized versus intravenous colistin administration routes.
Caption: Colistin's mechanism for neutralizing LPS-induced inflammatory signaling.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Mechanism-Based Pharmacokinetic/Pharmacodynamic Modeling of Aerosolized Colistin in a Mouse Lung Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biopharmaceutical Characterization of Nebulized Antimicrobial Agents in Rats: 2. Colistin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. journals.asm.org [journals.asm.org]
- 6. Nebulized Colistin in Ventilator-Associated Pneumonia and Tracheobronchitis: Historical Background, Pharmacokinetics and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nebulized and intravenous colistin in experimental pneumonia caused by Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of nebulized colistin sulphate and colistin sulphomethate on lung function in patients with cystic fibrosis: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aerosol Therapy with Colistin Methanesulfonate: a Biopharmaceutical Issue Illustrated in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Colistin Effects on Emphysematous Lung in an LPS-Sepsis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Assessing Colistin Sulfate Efficacy in a Murine Sepsis Model
Audience: Researchers, scientists, and drug development professionals.
Introduction: Sepsis remains a life-threatening condition characterized by a dysregulated host response to infection, leading to organ dysfunction.[1] The rise of multidrug-resistant (MDR) Gram-negative bacteria has renewed interest in older antibiotics such as colistin, a polymyxin antibiotic effective against many of these challenging pathogens.[2][3] Colistin exerts its bactericidal effect by binding to and disrupting the lipopolysaccharide (LPS) molecules in the outer membrane of Gram-negative bacteria.[4] Beyond its direct antibacterial action, colistin can also neutralize circulating endotoxins (LPS), mitigating the excessive inflammatory response that drives sepsis pathophysiology.[4]
Assessing the in vivo efficacy of colistin is critical for optimizing dosing strategies to maximize therapeutic benefit while minimizing its primary dose-limiting toxicity: nephrotoxicity.[5] Murine sepsis models are indispensable tools for these investigations. The cecal ligation and puncture (CLP) model is considered the gold standard as it closely mimics the polymicrobial nature and pathophysiological progression of human clinical sepsis.[1][6] These application notes provide detailed protocols for inducing sepsis in mice, administering colistin sulfate, and evaluating its therapeutic efficacy, along with tabulated data from relevant studies and visualizations of key processes.
Experimental Protocols
Protocol 1: Murine Sepsis Model via Cecal Ligation and Puncture (CLP)
This protocol describes the induction of polymicrobial sepsis using the CLP method, a widely accepted and standardized model.[1][6] The severity of sepsis can be modulated by adjusting the extent of cecal ligation and the size and number of punctures.[1]
Materials:
-
Male C57BL/6 or BALB/c mice (8-12 weeks old, 20-25g)
-
Anesthetic (e.g., Isoflurane, Ketamine/Xylazine)
-
Surgical tools (scalpel, scissors, forceps)
-
3-0 or 4-0 silk suture
-
21-25 gauge needles
-
Disinfectant (e.g., 70% ethanol, Betadine)
-
Sterile saline or PBS for fluid resuscitation
-
Analgesics (e.g., Buprenorphine, Flunixin meglumine)
-
Heating pad
Procedure:
-
Animal Preparation: Acclimatize mice for at least one week before the experiment with ad libitum access to food and water.[7]
-
Anesthesia: Anesthetize the mouse using a precision vaporizer with isoflurane or via intraperitoneal injection of a ketamine/xylazine cocktail.[8][9] Confirm the depth of anesthesia by lack of pedal reflex.
-
Surgical Preparation: Shave the abdomen and disinfect the surgical area with Betadine and/or 70% ethanol.[7][9]
-
Laparotomy: Make a 1-cm midline incision through the skin and abdominal wall to expose the peritoneal cavity.[7][8]
-
Cecum Exteriorization: Gently locate and exteriorize the cecum, taking care not to disrupt the mesenteric blood vessels.[1]
-
Ligation: Ligate the cecum distal to the ileocecal valve to avoid intestinal obstruction. The percentage of ligated cecum determines sepsis severity; ligating 60% induces mid-grade sepsis, while ≥75% causes high-grade sepsis.[1][9]
-
Puncture: Puncture the ligated cecum once or twice with a 21-25G needle. A small amount of fecal matter may be extruded to ensure patency.[7][8][9]
-
Closure: Carefully return the cecum to the abdominal cavity. Close the abdominal wall and skin in two separate layers using appropriate sutures.[7]
-
Post-Operative Care: Immediately administer 1 mL of pre-warmed sterile saline subcutaneously for fluid resuscitation.[7][9] Administer post-operative analgesia as per institutional guidelines. Place the mouse on a heating pad until fully recovered from anesthesia.
-
Sham Control: Sham-operated mice undergo the same procedure (anesthesia, laparotomy, cecum exteriorization, and closure) but without cecal ligation and puncture.[7]
Protocol 2: this compound Administration
This protocol outlines the preparation and administration of this compound for therapeutic efficacy studies in the established murine sepsis model.
Materials:
-
This compound powder (CAS 1264-72-8)
-
Sterile saline (0.9% NaCl)
-
Sterile syringes and needles (e.g., 27-30G)
Procedure:
-
Preparation of Colistin Solution: Prepare a stock solution of this compound by dissolving the powder in sterile saline. Further dilute to the desired final concentration for injection. Solutions should be freshly prepared before use.
-
Dosing: this compound doses in murine models typically range from 5 to 40 mg/kg, administered via subcutaneous or intraperitoneal injection.[10] Higher cumulative daily doses (up to 160 mg/kg/day) can be achieved through dose fractionation (e.g., administration every 3, 6, 8, or 12 hours).[10]
-
Administration: Treatment is typically initiated 1-2 hours after the CLP procedure.[11]
-
Intraperitoneal (IP) Injection: Inject the calculated volume of colistin solution into the lower abdominal quadrant.
-
Subcutaneous (SC) Injection: Pinch the skin to form a tent and inject the solution into the subcutaneous space.
-
-
Control Group: The control group should receive an equivalent volume of the vehicle (sterile saline) following the same administration route and schedule.[11]
Protocol 3: Assessment of Therapeutic Efficacy
Efficacy is evaluated based on survival rates, reduction in bacterial load, and analysis of inflammatory markers.
1. Survival Monitoring:
-
Monitor mice at least twice daily for a period of 7 days post-CLP.[1]
-
Record survival data to generate Kaplan-Meier survival curves.
-
Define humane endpoints to euthanize moribund animals (e.g., inability to maintain upright position, severe hypothermia, labored breathing).[7]
2. Quantification of Bacterial Load:
-
At predetermined time points (e.g., 24, 48 hours post-infection), euthanize a subset of animals.
-
Blood Collection: Collect blood via cardiac puncture into heparinized tubes.
-
Peritoneal Lavage: Inject 3-5 mL of sterile PBS into the peritoneal cavity, gently massage the abdomen, and aspirate the fluid.
-
Organ Homogenization: Aseptically harvest organs (e.g., lungs, liver, spleen, kidneys), weigh them, and homogenize in sterile PBS.
-
Bacterial Counting: Perform serial dilutions of blood, peritoneal lavage fluid, and organ homogenates in sterile PBS. Plate the dilutions onto appropriate agar plates (e.g., Tryptic Soy Agar). Incubate at 37°C for 18-24 hours and count the colony-forming units (CFU). Results are typically expressed as log10 CFU per mL or per gram of tissue.
3. Measurement of Inflammatory Markers and Toxicity:
-
Centrifuge blood samples to separate plasma or serum.
-
Cytokine Analysis: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in plasma or peritoneal fluid using ELISA or multiplex bead assays.
-
Nephrotoxicity Assessment: Measure blood urea nitrogen (BUN) and serum creatinine levels as indicators of kidney injury.[5] Histopathological examination of kidney tissue can also be performed to assess for acute tubular necrosis.[12][13]
Data Presentation
Table 1: Summary of this compound Efficacy in Murine Infection Models
| Pathogen | Murine Model | This compound Dose (Route) | Key Efficacy Outcome(s) | Reference |
| Acinetobacter baumannii | Sepsis (IP challenge) | Not specified (IP) | Colistin alone showed good antimicrobial efficacy; combination with daptomycin or teicoplanin yielded the best survival rates. | [11] |
| Pseudomonas aeruginosa | Neutropenic Thigh Infection | 5-160 mg/kg/day (SC) | Dose-dependent reduction in bacterial burden; up to ~4 log10 CFU/thigh reduction compared to initial burden. | [10] |
| Pseudomonas aeruginosa | Neutropenic Lung Infection | 5-160 mg/kg/day (SC) | Colistin was substantially less effective in the lung compared to the thigh model. | [14] |
| E. coli (NDM-1 positive) | Sepsis (IP challenge) | 30 mg/kg (IP) | Improved survival compared to untreated controls. | [15] |
Table 2: Pharmacokinetic/Pharmacodynamic (PK/PD) Targets for Colistin Efficacy
| PK/PD Index | Pathogen | Murine Model | Target Value for ~2-log Kill | Reference |
| fAUC/MIC | P. aeruginosa | Thigh Infection | 27.6 to 36.1 | [10][16] |
| fAUC/MIC | P. aeruginosa | Lung Infection | 36.9 to 45.9 | [10][16] |
| fAUC/MIC | A. baumannii | Thigh Infection | 7.4 to 17.6 | [14] |
| fAUC/MIC | A. baumannii | Lung Infection | 36.8 to 105 (for susceptible strains) | [14] |
| fAUC/MIC: Ratio of the area under the free drug concentration-time curve to the minimum inhibitory concentration. This index is consistently the best predictor of colistin efficacy.[10][14][17] |
Table 3: Indicators of Colistin-Induced Nephrotoxicity in Mice
| This compound Dose (Route, Duration) | Mouse Strain | Key Findings | Reference |
| 16 mg/kg/day (IP, 15 days) | C57BL/6 | Elevated BUN and creatinine; pathological evidence of acute tubular necrosis and apoptosis. | [12][13] |
| 7.5 mg/kg/day (IP, 7 days) | Not specified | Significant increase in malondialdehyde (MDA), a marker of oxidative stress, in renal tissues. | [5] |
| 15 mg/kg/day (IP, 7 days) | Not specified | Significant increase in BUN and serum creatinine levels; serious tubular necrosis observed. | [5] |
| 7.5, 15, 30 mg/kg (IP, single dose) | BALB/c | Dose-dependent increase in BUN and serum creatinine at 12 hours post-treatment in a sepsis model. | [15] |
Visualizations
Caption: Workflow for in vivo assessment of this compound.
Caption: Dual action of colistin against bacteria and endotoxins.
Caption: Progression from CLP-induced injury to systemic sepsis.
References
- 1. Cecal Ligation and Puncture-induced Sepsis as a Model To Study Autophagy in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic/Pharmacodynamic Investigation of Colistin against Pseudomonas aeruginosa Using an In Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intravenous colistin in the treatment of sepsis from multiresistant Gram-negative bacilli in critically ill patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Colistin and its role in the Era of antibiotic resistance: an extended review (2000–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Colistin-Induced Nephrotoxicity in Mice Involves the Mitochondrial, Death Receptor, and Endoplasmic Reticulum Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Protocol for a Sepsis Model Utilizing Fecal Suspension in Mice: Fecal Suspension Intraperitoneal Injection Model [frontiersin.org]
- 7. Murine CLP sepsis model [bio-protocol.org]
- 8. pubcompare.ai [pubcompare.ai]
- 9. pubcompare.ai [pubcompare.ai]
- 10. Elucidation of the Pharmacokinetic/Pharmacodynamic Determinant of Colistin Activity against Pseudomonas aeruginosa in Murine Thigh and Lung Infection Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Colistin enhances therapeutic efficacy of daptomycin or teicoplanin in a murine model of multiresistant Acinetobacter baumannii sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. researchgate.net [researchgate.net]
- 14. New pharmacokinetic/pharmacodynamic studies of systemically administered colistin against Pseudomonas aeruginosa and Acinetobacter baumannii in mouse thigh and lung infection models: smaller response in lung infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Colistin Sulfate Dosage to Minimize Nephrotoxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with colistin sulfate. The information is designed to address specific issues encountered during experiments aimed at optimizing dosage and minimizing nephrotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of colistin-induced nephrotoxicity?
A1: Colistin-induced nephrotoxicity is primarily characterized by acute tubular necrosis.[1][2] The proposed mechanisms are multifactorial and include:
-
Direct Tubular Damage: Colistin increases the permeability of the cell membrane in the tubular epithelium, leading to cell swelling and lysis.[1][3]
-
Oxidative Stress: A key factor is the generation of reactive oxygen species (ROS), leading to an imbalance in the oxidant/antioxidant status within renal cells.[4][5][6] This can cause peroxidation of membrane lipids, proteins, and DNA.[4]
-
Apoptosis: Colistin induces programmed cell death (apoptosis) in renal tubular cells through multiple signaling pathways, including the mitochondrial, death receptor, and endoplasmic reticulum pathways.[1][7]
-
Inflammation: Colistin can trigger an inflammatory cascade, further contributing to renal tissue damage.[6]
Q2: What are the most reliable biomarkers for early detection of colistin nephrotoxicity in pre-clinical models?
A2: While serum creatinine and blood urea nitrogen (BUN) are standard markers, they often reflect advanced kidney damage.[2] For earlier and more sensitive detection in animal models, consider monitoring:
-
Urinary Neutrophil Gelatinase-Associated Lipocalin (NGAL): NGAL is a promising early biomarker for acute kidney injury.[8][9]
-
Kidney Injury Molecule-1 (KIM-1): KIM-1 is overexpressed in proximal tubular epithelial cells upon acute injury and is considered a specific marker for this type of damage.[2][8]
-
Cystatin C: This protein is freely filtered by the glomerulus and completely reabsorbed in the proximal tubules, making it a sensitive indicator of glomerular filtration rate changes.[2][8]
-
Urinary N-acetyl-β-D-glucosaminidase (NAG): An increase in urinary NAG excretion is a marker of renal tubular damage.[2][10]
Q3: Are there established in vitro and in vivo models for studying colistin nephrotoxicity?
A3: Yes, several models are used to investigate the mechanisms of colistin-induced kidney injury.
-
In Vitro Models: Mammalian kidney cell lines, such as human kidney-2 (HK-2) cells or primary renal proximal tubular epithelial cells (RPTECs), are commonly used.[11][12][13] A recently developed Spheroid Nephrotoxicity Assessing Platform (SNAP) using RPTEC spheroids shows increased sensitivity compared to traditional 2D cultures.[12]
-
In Vivo Models: Murine (mouse) and rat models are well-established.[7][9] Colistin is typically administered intraperitoneally or intravenously for several days to induce nephrotoxicity, which is then assessed through biochemical markers and histopathology.[7][9][14]
Q4: What is the role of a "loading dose" in colistin therapy, and does it impact nephrotoxicity?
A4: A loading dose is recommended to rapidly achieve therapeutic plasma concentrations of colistin.[15][16][17] Failing to administer an adequate loading dose can result in sub-optimal drug levels for the first 2-3 days of therapy.[15] While some studies suggest a higher dose may increase the risk of nephrotoxicity, optimizing the loading dose based on a patient's renal function is crucial to balance efficacy and safety.[16][18] Individualized loading doses based on creatinine clearance may help avoid toxic concentrations while still reaching therapeutic targets quickly.[18]
Troubleshooting Guide
Problem 1: High variability in nephrotoxicity markers (BUN, Creatinine) in my in vivo animal study.
-
Possible Cause: Inconsistent drug administration or hydration status of the animals.
-
Troubleshooting Steps:
-
Standardize Administration: Ensure the route (e.g., intravenous, intraperitoneal) and volume of administration are consistent across all animals. Use precise dosing based on ideal body weight.[19]
-
Monitor Hydration: Ensure animals have free access to water. Dehydration can exacerbate kidney injury.
-
Acclimatize Animals: Allow for a proper acclimatization period before the experiment begins to reduce stress-related physiological variations.
-
Check Colistin Batch: Verify the potency and purity of the this compound batch being used, as variations can occur.
-
Problem 2: My in vitro kidney cell line (e.g., HK-2) shows excessive cell death even at low colistin concentrations.
-
Possible Cause: The active form of colistin is being used, which is more cytotoxic than its prodrug, colistimethate sodium (CMS). In vitro studies often use this compound directly, which can be more toxic to renal cells than what might be observed in vivo where the prodrug is converted.[11]
-
Troubleshooting Steps:
-
Titrate Concentration: Perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line and experimental duration. Significant toxicity in RPTEC spheroids has been detected at concentrations of 50 µg/ml and above.[12]
-
Time-Course Experiment: Assess cell viability at multiple time points (e.g., 12, 24, 48 hours) to find the optimal exposure time for your experimental question.[13]
-
Consider 3D Culture: Transitioning from 2D monolayers to 3D spheroid cultures can provide a more physiologically relevant model that may exhibit different sensitivities.[12]
-
Problem 3: I am not observing significant nephroprotective effects with an antioxidant agent in my animal model.
-
Possible Cause: The timing, dose, or bioavailability of the protective agent may be suboptimal.
-
Troubleshooting Steps:
-
Review Dosing Regimen: Ensure the dose of the protective agent is based on established literature. For example, studies have used grape seed proanthocyanidin extract (GSPE) at 100 mg/kg/day orally in rats.[10]
-
Pre-treatment: Administer the protective agent prior to, as well as concurrently with, the colistin challenge. The protective mechanism may require the agent to be present before the insult occurs.
-
Assess Pharmacokinetics: Investigate if there are any known pharmacokinetic interactions between colistin and the protective agent that might alter the distribution or clearance of either compound.
-
Explore Alternative Pathways: While oxidative stress is a major pathway, it is not the only one.[4] The chosen agent may not target other relevant pathways like apoptosis or inflammation effectively.[6][7] Consider agents that target multiple pathways.
-
Data on Nephroprotective Strategies and Dosing
The following tables summarize quantitative data from pre-clinical and clinical studies on agents investigated for preventing colistin-induced nephrotoxicity and recommended dosing adjustments.
Table 1: Investigated Nephroprotective Agents in Animal Models
| Agent | Animal Model | Colistin Dose | Agent Dose & Route | Key Findings | Reference(s) |
| Melatonin | Rats | Not specified | Not specified | Attenuated colistin-induced nephrotoxicity. | [2] |
| Ascorbic Acid (Vitamin C) | Rats | Not specified | Not specified | Ameliorated toxicity in the animal model. | [9] |
| N-acetylcysteine (NAC) | Rats | Not specified | Not specified | Showed protective activity against renal injury. | [7] |
| Grape Seed Proanthocyanidin Extract (GSPE) | Rats | 300,000 IU/kg/day IP for 7 days | 100 mg/kg/day orally | Significantly decreased BUN, creatinine, and histopathological scores. Reduced markers of apoptosis and oxidative stress. | [10][20] |
| Hesperidin | Rats | Cumulative dose of 73 mg/kg | 200 & 300 mg/kg/day orally for 7 days | Reduced inflammatory and oxidative stress markers (TNF-α, IL-6, MDA); increased antioxidant enzymes (SOD, CAT). | [10] |
| Cytochrome c (cyt c) | Rats | 1.0 mg/kg IV | 100 mg/kg co-administered | Competitively inhibited colistin binding to megalin, decreasing urinary NAG excretion. | [10] |
Table 2: Recommended Colistin Dosing Adjustments for Renal Impairment
| Creatinine Clearance (CrCl) | Recommended Maintenance Dose (Colistin Base) | Dosing Interval | Reference(s) |
| ≥ 80 mL/min | 4.5 million IU | Every 12 hours | [15] |
| 50-79 mL/min | 2.5 - 3.8 mg/kg/day | Divided q12hr | [15][21] |
| 30-49 mL/min | 2.5 mg/kg/day | qDay or divided q12hr | [15][21] |
| 10-29 mL/min | 1.5 mg/kg | Every 36 hours | [15][21] |
Note: A loading dose of 6-9 million IU is recommended for all patients, regardless of renal function, to rapidly achieve therapeutic levels.[15]
Experimental Protocols
Protocol 1: Murine Model of Colistin-Induced Nephrotoxicity
This protocol is a synthesized methodology based on common practices in the literature.[7][9][14]
-
Animal Selection: Use C57/BL6 mice (or other appropriate strain), 8-10 weeks old. House them in a controlled environment with free access to food and water.
-
Acclimatization: Allow animals to acclimatize for at least one week before starting the experiment.
-
Grouping: Divide mice into at least two groups: a control group receiving sterile saline and a colistin-treated group.
-
Dosing and Administration:
-
Prepare a fresh solution of this compound in sterile saline daily.
-
Administer colistin at a dose of 15-16 mg/kg/day via intraperitoneal (IP) injection.[7][9] This total daily dose should be divided into two separate injections (e.g., 7.5 mg/kg every 12 hours) to maintain more stable plasma concentrations.
-
The control group receives an equivalent volume of saline via IP injection on the same schedule.
-
-
Duration: Continue the treatment for 7 to 15 days to induce significant renal injury.[7][14]
-
Monitoring and Sample Collection:
-
Monitor animal weight and general health daily.
-
For early biomarker analysis, collect urine at day 3 to measure NGAL.[9][14]
-
At the end of the experiment (day 7 or 15), collect blood via cardiac puncture for serum analysis of BUN and creatinine.
-
Perfuse the kidneys with saline and harvest them. One kidney can be snap-frozen in liquid nitrogen for molecular analysis (Western blot, RT-PCR), and the other fixed in 10% neutral buffered formalin for histopathological examination (H&E staining).
-
-
Endpoint Analysis:
-
Biochemistry: Measure BUN and creatinine levels from serum.
-
Histopathology: Examine formalin-fixed, paraffin-embedded kidney sections for signs of acute tubular necrosis, epithelial cell degeneration, and casts.[1][7]
-
Molecular Analysis: Use frozen tissue to measure markers of apoptosis (e.g., cleaved caspase-3, Bax/Bcl-2 ratio) and oxidative stress (e.g., MDA levels, SOD activity).[5][7]
-
Signaling Pathways and Workflows
Colistin-Induced Apoptotic Pathways in Renal Cells
Colistin triggers apoptosis in renal tubular cells through the activation of three major pathways: the extrinsic (death receptor) pathway, the intrinsic (mitochondrial) pathway, and the endoplasmic reticulum (ER) stress pathway. These pathways converge on the activation of executioner caspases, leading to cell death.[7]
Caption: Key signaling pathways in colistin-induced renal cell apoptosis.
Experimental Workflow for Screening Nephroprotective Compounds
This diagram outlines a typical workflow for identifying and validating compounds that can mitigate colistin-induced kidney damage.
Caption: Workflow for screening and validating nephroprotective agents.
References
- 1. Gene networking in colistin-induced nephrotoxicity reveals an adverse outcome pathway triggered by proteotoxic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Mechanisms of Colistin-Induced Nephrotoxicity | MDPI [mdpi.com]
- 3. journals.asm.org [journals.asm.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Impact of Colistin-Induced Nephrotoxicity on Renal Oxidant/Antioxidant Status in Male Rats [bvmj.journals.ekb.eg]
- 6. researchgate.net [researchgate.net]
- 7. Colistin-Induced Nephrotoxicity in Mice Involves the Mitochondrial, Death Receptor, and Endoplasmic Reticulum Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring New Predictors of Colistin-Associated Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell cycle arrest in a model of colistin nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological agents for the prevention of colistin-induced nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Assessment and Multicenter Cohort Study of Comparative Nephrotoxicity Rates Associated with Colistimethate versus Polymyxin B Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High-throughput microfluidic spheroid technology for early detection of colistin-induced nephrotoxicity with gradient-based analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. droracle.ai [droracle.ai]
- 16. Dose Optimization of Colistin: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Individualized optimization of colistin loading doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Colistin-Induced Acute Kidney Injury and the Effect on Survival in Patients with Multidrug-Resistant Gram-Negative Infections: Significance of Drug Doses Adjusted to Ideal Body Weight - PMC [pmc.ncbi.nlm.nih.gov]
- 20. How Does Colistin-Induced Nephropathy Develop and Can It Be Treated? - PMC [pmc.ncbi.nlm.nih.gov]
- 21. reference.medscape.com [reference.medscape.com]
Technical Support Center: Colistin Sulfate Stability in Laboratory Media
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of colistin sulfate in various common laboratory media. Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in aqueous solutions?
A1: this compound is very stable in purified water. Studies have shown that at 4°C, 97.4% of colistin A and 105.3% of colistin B remained after 60 days. At 37°C, no significant degradation was observed for up to 120 hours.[1][2] However, aqueous solutions of this compound should not be stored for more than one day as a general precaution.[3]
Q2: What is the stability of this compound in common bacteriological media like Mueller-Hinton Broth (MHB) and Tryptic Soy Broth (TSB)?
A2: this compound shows good stability in MHB, with one study indicating it is stable for at least 120 hours at 35°C.[4][5] Conversely, in Tryptic Soy Broth (TSB), this compound undergoes considerable degradation when incubated at 37°C over a period of 12 days.[6]
Q3: How does pH affect the stability of this compound?
A3: The pH of the medium is a critical factor. This compound is more stable in acidic conditions (pH 2 to 6) and shows increased degradation at a pH above 6.[2][7] In isotonic phosphate buffer at pH 7.4 and 37°C, significant degradation has been observed.[1][2] A 1% solution of this compound in water typically has a pH between 4.0 and 7.0.[8]
Q4: Can this compound bind to laboratory plastics?
A4: Yes, colistin is known to adhere to a range of materials, including standard polystyrene and glass labware, which can lead to a significant loss of the active compound from the solution. To minimize this adsorption, it is highly recommended to use low-protein-binding polypropylene tubes and plates for experiments involving colistin.
Q5: I've observed a precipitate in my this compound-containing media. What could be the cause?
A5: Precipitation in cell culture media can have several causes, including reactions between media components, temperature shifts, and changes in concentration due to evaporation. Colistin base can precipitate from aqueous solutions at a pH above 7.5.[8] Ensure your media's pH is within the stable range for colistin and that there are no known incompatibilities with other media components.
Data Presentation: Stability of this compound in Various Media
Table 1: Stability of this compound in Aqueous Solutions
| Medium | Temperature | Duration | Remaining Concentration | Reference |
| Water | 4°C | 60 days | 97.4% (Colistin A), 105.3% (Colistin B) | [1][2] |
| Water | 37°C | 120 hours | No significant decrease | [1][2] |
| Isotonic Phosphate Buffer (pH 7.4) | 37°C | - | Degradation observed | [1][2] |
| PBS (pH 7.2) | Room Temp | > 1 day | Not recommended for storage | [3] |
Table 2: Stability of this compound in Laboratory Broth Media
| Medium | Temperature | Duration | Stability | Reference |
| Mueller-Hinton Broth (MHB) | 35°C | 120 hours | Stable | [4][5] |
| Tryptic Soy Broth (TSB) | 37°C | 12 days | Considerable degradation | [6] |
Experimental Protocols
Protocol: High-Performance Liquid Chromatography (HPLC) for Colistin Stability Assessment
This protocol outlines a general method for assessing the stability of this compound in a liquid medium using HPLC.
-
Preparation of Colistin Stock Solution:
-
Accurately weigh a suitable amount of this compound powder.
-
Dissolve in HPLC-grade water to a known concentration (e.g., 1 mg/mL).
-
Filter the stock solution through a 0.22 µm syringe filter.
-
-
Incubation in Test Media:
-
Dilute the stock solution to the desired final concentration in the test media (e.g., MHB, TSB, PBS).
-
Prepare several aliquots for different time points.
-
Incubate the samples under the desired temperature conditions (e.g., 4°C, 25°C, 37°C).
-
-
Sample Collection and Preparation:
-
At each designated time point (e.g., 0, 24, 48, 72, 120 hours), retrieve an aliquot.
-
If the medium contains proteins (e.g., plasma), perform a protein precipitation step (e.g., with trichloroacetic acid or acetonitrile).[2]
-
Centrifuge the samples to pellet any precipitates or debris.
-
Transfer the supernatant to an HPLC vial.
-
-
HPLC Analysis:
-
Use a C18 reversed-phase column.
-
Employ a mobile phase gradient, for example, of acetonitrile and a sodium sulfate/phosphoric acid solution in water.[2]
-
Set the UV detector to an appropriate wavelength (e.g., 215 nm) for detection of the peptide bonds in colistin.[2]
-
Inject the samples and a series of calibration standards.
-
-
Data Analysis:
-
Quantify the peak areas corresponding to colistin A and colistin B.
-
Calculate the percentage of colistin remaining at each time point relative to the initial concentration (time 0).
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Bioanalysis and Stability of Polymyxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. Study of the stability of polymyxins B(1), E(1) and E(2) in aqueous solution using liquid chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability of Colistin and Colistin Methanesulfonate in Aqueous Media and Plasma as Determined by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Colistin Sulfate and Plastic Labware Interactions
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with colistin sulfate binding to plastic labware. The information is presented in a question-and-answer format to directly address common problems and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution losing potency during experiments?
A1: Colistin, being a polycationic peptide, has a high affinity for negatively charged surfaces.[1] Many common laboratory plastics, such as polystyrene, carry a negative surface charge, leading to significant adsorption of colistin onto the labware surface.[1] This binding reduces the effective concentration of colistin in your solution, which can lead to inaccurate and unreliable experimental results, particularly in antimicrobial susceptibility testing like Minimum Inhibitory Concentration (MIC) assays.[1][2][3]
Q2: Which type of plastic labware is most problematic for this compound solutions?
A2: Polystyrene is generally the most problematic material, showing extensive binding of colistin. Studies have shown that after a 24-hour incubation, as little as 2% of the initial colistin concentration might remain in a polystyrene microplate from some manufacturers.[2] While polypropylene also binds colistin, it is generally to a lesser extent than polystyrene. Low-protein-binding polypropylene is the recommended choice to minimize this issue.
Q3: How does this binding affect my Minimum Inhibitory Concentration (MIC) results?
A3: The binding of colistin to plastic labware, particularly polystyrene microplates used in broth microdilution (BMD) assays, leads to a decrease in the available antibiotic concentration.[2][4] This can result in falsely elevated MIC values, potentially misclassifying a susceptible bacterial isolate as resistant.[2] This discrepancy can have significant implications for clinical interpretations and drug development decisions. The joint CLSI/EUCAST polymyxin breakpoint working group recommends using untreated polystyrene trays for the BMD reference method, but the issue of binding remains a significant variable.[4]
Q4: Are there any additives that can prevent colistin from binding to plastic?
A4: Yes, some studies have explored the use of additives. Surfactants like polysorbate-80 (Tween 80) have been shown to inhibit the binding of drugs to plastics.[5] However, this approach has potential downsides as the surfactant itself can have antimicrobial effects or interact synergistically with colistin, complicating the interpretation of results.[1] Another strategy is to use media containing proteins, such as serum or albumin, which can coat the plastic surface and reduce the available binding sites for colistin.[5]
Q5: How can I minimize colistin loss during serial dilutions?
A5: Each new plastic surface introduced during a serial dilution provides an additional opportunity for colistin to adsorb. To minimize this, it is recommended to reduce the number of dilution steps. An incremental dilution scheme, where a larger volume of diluent is added in fewer steps, can be preferable to a classic serial two-fold dilution series which involves more transfers between different tubes and tips.[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or unexpectedly high MIC values for colistin | Significant binding of colistin to the assay plate (especially polystyrene). | 1. Switch to low-protein-binding polypropylene microplates.2. If polystyrene must be used, be aware of potential brand-to-brand variability in binding.[2]3. Consider pre-conditioning the plates with a protein solution (e.g., bovine serum albumin) if compatible with the experimental design.[5] |
| Loss of colistin concentration in stock or working solutions | Adsorption of colistin to storage tubes (e.g., polystyrene or standard polypropylene). | 1. Store colistin solutions in low-protein-binding polypropylene tubes.2. Prepare fresh working solutions as needed and minimize storage time in plastic containers. |
| Variability in results between experiments | Inconsistent labware usage or dilution techniques. | 1. Standardize the type and brand of all plasticware used (pipette tips, tubes, plates).2. Adopt a standardized, minimal-step dilution protocol.[1] |
Quantitative Data on Colistin Binding
The following tables summarize the extent of colistin loss in different types of labware.
Table 1: Percentage of Expected Colistin Concentration Remaining After 24 Hours in Various Tube Types
| Initial Concentration (µg/mL) | Low-Protein-Binding Polypropylene Microtube | Polypropylene Tube | Glass Tube | Polystyrene Tube |
| 0.125 | 59% | 23% | 25% | 8.4% |
| 8 | 90% | 90% | 80% | 84% |
| Data synthesized from a study by Sharafi & Ardebili (2019).[2] |
Table 2: Comparison of Colistin Recovery from Different Polystyrene Microplate Brands After 24 Hours
| Microplate Brand | Expected Concentration (µg/mL) | Remaining Concentration |
| Greiner Bio-One | 8 | 2% |
| Nunc | 8 | 70% |
| Data from a study by Karvanen et al. as cited by Sharafi & Ardebili (2019).[2] |
Experimental Protocols
Protocol 1: Quantification of this compound Binding to Plastic Labware
This protocol outlines a method to determine the extent of colistin binding to a specific type of plastic tube or plate.
Materials:
-
This compound powder
-
Selected plastic labware (e.g., polystyrene tubes, polypropylene tubes, low-protein-binding tubes)
-
Appropriate sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB)
-
LC-MS/MS system for colistin quantification
-
Sterile pipette tips (preferably low-binding)
Procedure:
-
Prepare Colistin Stock Solution: Prepare a high-concentration stock solution of this compound in sterile water.
-
Prepare Working Solutions: Dilute the stock solution in the desired broth medium to achieve a range of concentrations (e.g., 0.125 to 8 µg/mL).[1]
-
Initial Concentration Measurement (T=0): Immediately after preparing the working solutions, take an aliquot from each concentration and process for LC-MS/MS analysis to determine the initial concentration (C₀). This serves as the baseline.
-
Incubation: Dispense the remaining working solutions into the different types of plastic labware being tested.
-
Incubate the labware under standard conditions (e.g., 35±1°C for 18±2h) that mimic your experimental setup.[5]
-
Final Concentration Measurement (T=24): After the incubation period, collect aliquots from each piece of labware and analyze using LC-MS/MS to determine the final colistin concentration (C₂₄).
-
Calculate Percentage Loss: Calculate the percentage of colistin lost to binding for each labware type and concentration using the formula: % Loss = ((C₀ - C₂₄) / C₀) * 100
Protocol 2: Reference Broth Microdilution (BMD) for Colistin Susceptibility Testing
This protocol is based on the recommendations from CLSI and EUCAST.[2][5][6]
Materials:
-
This compound
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microdilution plates (untreated polystyrene is standard, but low-binding polypropylene is recommended to minimize binding)[2][5]
-
Bacterial inoculum standardized to 0.5 McFarland
-
Quality control strains (e.g., E. coli ATCC 25922)
Procedure:
-
Prepare Colistin Dilutions: Perform serial two-fold dilutions of this compound in CAMHB directly in the microdilution plate to achieve the desired final concentration range.
-
Prepare Inoculum: Dilute the 0.5 McFarland bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate Plate: Add the standardized bacterial inoculum to each well containing the colistin dilutions. Include a growth control well (no colistin) and a sterility control well (no bacteria).
-
Incubation: Seal the plate and incubate at 35±1°C for 16-20 hours in ambient air.[5]
-
Determine MIC: Read the plate visually. The MIC is the lowest concentration of colistin that completely inhibits visible bacterial growth.
Visualizations
References
- 1. research.monash.edu [research.monash.edu]
- 2. Clinical Validation of SensiTest Colistin, a Broth Microdilution-Based Method To Evaluate Colistin MICs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial susceptibility testing of colistin - evaluation of seven commercial MIC products against standard broth microdilution for Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Acinetobacter spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LC-MS/MS Method for Determination of Colistin in Human Plasma: Validation and Stability Studies [scirp.org]
- 5. ecdc.europa.eu [ecdc.europa.eu]
- 6. MDRO Susceptibility Testing by Broth Microdilution | Thermo Fisher Scientific - ES [thermofisher.com]
Technical Support Center: Colistin Sulfate Solubility for Experimental Assays
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for dissolving colistin sulfate?
A1: this compound is freely soluble in water.[1][2][3][4] For most experimental assays, sterile distilled or deionized water is the recommended solvent. Some sources report solubility in water as high as 560 mg/mL.[5] It is practically insoluble in organic solvents like acetone, ether, and DMSO.[1][2][3][6]
Q2: I am observing precipitation in my this compound solution. What could be the cause?
A2: Precipitation can occur due to several factors:
-
pH: Colistin base can precipitate from aqueous solutions at a pH above 7.5.[1] Ensure the pH of your final solution is within the stable range of 4.0 to 7.0.[1]
-
Buffer Composition: The use of isotonic phosphate buffers may increase the rate of decomposition, potentially leading to precipitation.[5] If possible, prepare stock solutions in water.
-
Temperature: While this compound is stable at room temperature for short periods, long-term storage of solutions should be at 2-8°C to maintain stability and prevent degradation that might lead to precipitation.[5]
-
Concentration: Exceeding the solubility limit in a particular solvent or buffer system will result in precipitation.
Q3: How should I store my this compound stock solution?
A3: For optimal stability, aqueous stock solutions of this compound should be stored at 2-8°C.[5] Under these conditions, solutions have been reported to be stable for at least 60 days.[5] For longer-term storage, it is recommended to aliquot the stock solution and store it at -20°C or -80°C for up to 6 months.[6] Avoid repeated freeze-thaw cycles.[6]
Q4: Can I use colistin methanesulfonate (CMS) interchangeably with this compound?
A4: No, this compound and colistin methanesulfonate (CMS) are not interchangeable. CMS is a less potent prodrug of colistin. While it is also soluble in water, its use and preparation for assays differ. Always ensure you are using the correct form of colistin as specified in your protocol.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Cloudy or Precipitated Solution | pH of the solution is too high (above 7.5).[1] | Adjust the pH of the solution to a range of 4.0-7.0 using dilute HCl or NaOH.[1] |
| Interaction with components in the buffer. | Prepare stock solutions in sterile water instead of phosphate buffers.[5] | |
| Exceeded solubility limit. | Reduce the concentration of the this compound solution. | |
| Inconsistent Assay Results | Degradation of this compound in the solution. | Prepare fresh solutions for each experiment. Avoid prolonged storage of diluted working solutions. |
| Inaccurate initial concentration of the stock solution. | Ensure the this compound powder is accurately weighed and the correct volume of solvent is used. Account for the potency of the specific lot if necessary. | |
| Difficulty Dissolving the Powder | Inadequate mixing. | Use sonication or gentle warming (to 37°C) to aid dissolution in water.[6] |
| Use of an inappropriate solvent. | Only use water or aqueous buffers for dissolving this compound. It is insoluble in most organic solvents.[1][2][3][6] |
Quantitative Data: Solubility of this compound
| Solvent/Buffer | Temperature | Solubility | Reference |
| Water | 25°C | 560 mg/mL | [5] |
| Water | Not Specified | 50 mg/mL | [6][7][8] |
| Water | 20°C | 5640 mg/L (5.64 mg/mL) | [9] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | Not Specified | ~10 mg/mL | [10] |
| Dimethyl Sulfoxide (DMSO) | Not Specified | Insoluble (<1 mg/mL) | [6] |
| Ethanol (96%) | Not Specified | Slightly Soluble | [3] |
| Acetone | Not Specified | Practically Insoluble | [1][3] |
| Ether | Not Specified | Insoluble | [1][2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution for Antimicrobial Susceptibility Testing (AST)
Materials:
-
This compound powder
-
Sterile, deionized or distilled water
-
Sterile conical tube
-
Vortex mixer
-
Sterile 0.22 µm filter
Procedure:
-
Aseptically weigh 50 mg of this compound powder and transfer it to a sterile conical tube.
-
Add 5 mL of sterile water to the tube to achieve a final concentration of 10 mg/mL (10,000 µg/mL).
-
Vortex the solution until the powder is completely dissolved. Gentle warming or sonication can be used to facilitate dissolution if necessary.[6]
-
Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage. For short-term storage (up to 60 days), the solution can be kept at 2-8°C.[5]
Protocol 2: Preparation of Working Solutions for Minimum Inhibitory Concentration (MIC) Assays via Broth Microdilution
Materials:
-
This compound stock solution (e.g., 10 mg/mL)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile microcentrifuge tubes
-
96-well microtiter plate
Procedure:
-
Thaw an aliquot of the this compound stock solution.
-
Prepare an intermediate working solution. For example, to prepare a 128 µg/mL working solution from a 10,000 µg/mL stock, dilute the stock solution 1:78.125 in CAMHB.
-
Perform serial two-fold dilutions of the working solution in CAMHB directly in the 96-well microtiter plate to achieve the desired final concentrations for the MIC assay.
-
Add the bacterial inoculum to each well as per the specific MIC protocol (e.g., CLSI guidelines).
Visualizations
Mechanism of Action of this compound
The primary mechanism of action of this compound does not involve a classical signaling pathway but rather a direct physical interaction with the bacterial cell envelope. The following diagram illustrates this process.
References
- 1. drugfuture.com [drugfuture.com]
- 2. Colistin | C52H98N16O13 | CID 5311054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. molekula.com [molekula.com]
- 4. famic.go.jp [famic.go.jp]
- 5. Colistin main = 19,000IU/mg 1264-72-8 [sigmaaldrich.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound, 50 mg/ml in distilled water, sterile-filtered, Thermo Scientific Chemicals 5 x 1 mL [thermofisher.com]
- 8. This compound | 1264-72-8 [amp.chemicalbook.com]
- 9. Colistin sulphate [sitem.herts.ac.uk]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Mitigating Colistin Sulfate-Induced Neurotoxicity in In Vivo Research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during in vivo experiments aimed at mitigating the neurotoxic effects of colistin sulfate.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of colistin-induced neurotoxicity in vivo?
A1: Colistin-induced neurotoxicity is a multifactorial process primarily driven by:
-
Oxidative Stress: Colistin exposure leads to an overproduction of reactive oxygen species (ROS) and a depletion of endogenous antioxidant defenses in the brain.[1][2][3][4] This imbalance results in damage to lipids, proteins, and DNA.
-
Apoptosis: Colistin can trigger programmed cell death in neuronal cells.[2][3][5] This is often mediated by the activation of caspase enzymes, such as caspase-3, and alterations in the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.
-
Inflammation: The antibiotic can induce a neuroinflammatory response, characterized by the activation of pathways like nuclear factor kappa B (NF-κB) and the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α).[2][6]
-
Mitochondrial Dysfunction: Colistin can impair mitochondrial function, leading to a decrease in cellular energy production and a disruption of calcium homeostasis, further contributing to neuronal cell death.[7]
Q2: What are the common behavioral and histopathological signs of colistin neurotoxicity in rodent models?
A2: In rodent models, colistin-induced neurotoxicity can manifest as:
-
Behavioral Changes: Ataxia (impaired coordination), muscular weakness, and labored respiration are common neurobehavioral signs.[8]
-
Histopathological Findings: Microscopic examination of brain tissue may reveal neuronal degeneration, nuclear condensation, and cytoplasmic degenerative changes.[1] In peripheral nerves, demyelination and axonal degeneration can be observed.
Q3: What are some promising therapeutic agents for mitigating colistin neurotoxicity in vivo?
A3: Several agents have shown promise in preclinical studies:
-
Rutin: This flavonoid has demonstrated neuroprotective effects by attenuating oxidative stress, inflammation, and apoptosis in the brain of rats treated with colistin.[2][9][10]
-
Mesenchymal Stem Cells (MSCs): MSCs have been shown to alleviate colistin-induced neurotoxicity by reducing inflammation, autophagy, and apoptosis in brain tissues.[5][6]
-
Sodium Deoxycholate Sulfate (SDCS): Formulating colistin with SDCS has been associated with reduced neurotoxic changes in mice.[11]
-
Other Antioxidants: N-acetylcysteine (NAC) has shown potential in mitigating the cytotoxic and apoptotic effects of colistin.
Q4: Are there established in vivo models to study colistin neurotoxicity?
A4: Yes, the most common in vivo models involve the administration of this compound to rats or mice. Dosing regimens typically range from 5 to 36 mg/kg/day, administered intraperitoneally (i.p.) or intravenously (i.v.) for a period of 7 days.[1][2][6][11]
Troubleshooting Guides
Problem: High variability in neurotoxicity markers within the colistin-treated group.
| Possible Cause | Suggested Solution |
| Inconsistent drug administration | Ensure precise and consistent intraperitoneal or intravenous injection techniques. Use appropriate animal restraints to minimize stress and ensure accurate dosing. |
| Animal stress | Acclimatize animals to the experimental conditions and handling for at least one week prior to the start of the study. Maintain a controlled environment with consistent light-dark cycles, temperature, and humidity. |
| Genetic variability | Use a genetically homogenous strain of animals from a reputable supplier. |
Problem: Lack of significant neuroprotective effect with a test compound.
| Possible Cause | Suggested Solution |
| Inadequate dosage of the test compound | Conduct a dose-response study to determine the optimal effective dose of the neuroprotective agent. |
| Poor bioavailability of the test compound | Consider alternative routes of administration or formulation strategies to enhance the bioavailability of the compound. |
| Timing of administration | Optimize the timing of the neuroprotective agent's administration relative to colistin treatment. It may be more effective when given prior to or concurrently with colistin. |
Quantitative Data Summary
Table 1: Effect of Rutin on Colistin-Induced Oxidative Stress Markers in Rat Brain [2][10]
| Parameter | Control Group | Colistin (15 mg/kg) Group | Colistin + Rutin (100 mg/kg) Group |
| SOD (U/mg protein) | 12.4 ± 1.1 | 8.5 ± 0.7 | 11.8 ± 1.0 |
| CAT (U/mg protein) | 8.2 ± 0.6 | 4.8 ± 0.5 | 7.5 ± 0.7 |
| GPx (U/mg protein) | 10.1 ± 0.9 | 5.8 ± 0.6 | 9.2 ± 0.8 |
| GSH (nmol/mg protein) | 25.3 ± 2.2 | 14.9 ± 1.5 | 23.1 ± 2.0 |
| MDA (nmol/mg protein) | 1.8 ± 0.2 | 3.5 ± 0.4 | 2.1 ± 0.3 |
Table 2: Effect of Rutin on Colistin-Induced Apoptotic and Inflammatory Markers in Rat Brain [2][10]
| Parameter | Control Group | Colistin (15 mg/kg) Group | Colistin + Rutin (100 mg/kg) Group |
| Caspase-3 activity (fold change) | 1.0 | 1.70 ± 0.15 | 1.15 ± 0.10 |
| p53 level (pg/mg protein) | 55.2 ± 5.1 | 92.7 ± 8.5 | 62.3 ± 5.8 |
| NF-κB level (ng/mg protein) | 1.2 ± 0.1 | 2.5 ± 0.2 | 1.4 ± 0.1 |
| TNF-α level (pg/mg protein) | 38.4 ± 3.5 | 75.1 ± 6.9 | 42.6 ± 3.9 |
Detailed Experimental Protocols
1. Rutin Co-administration for Neuroprotection Against Colistin-Induced Neurotoxicity in Rats [2][9][10]
-
Animal Model: Male Sprague Dawley rats (200-250 g).
-
Experimental Groups:
-
Group 1: Control (saline, p.o.).
-
Group 2: Colistin (15 mg/kg, i.p.).
-
Group 3: Colistin (15 mg/kg, i.p.) + Rutin (100 mg/kg, p.o.).
-
-
Procedure:
-
Administer rutin or saline orally once daily for 7 days.
-
Administer colistin intraperitoneally once daily for 7 days, 30 minutes after the oral administration.
-
On day 8, euthanize the animals and collect brain tissue for biochemical and histopathological analysis.
-
-
Endpoint Analysis:
-
Measure levels of oxidative stress markers (SOD, CAT, GPx, GSH, MDA) in brain homogenates.
-
Assess markers of apoptosis (caspase-3 activity, p53 levels) and inflammation (NF-κB, TNF-α levels) in brain homogenates.
-
Perform histopathological examination of brain sections stained with Hematoxylin and Eosin (H&E).
-
2. Mesenchymal Stem Cell (MSC) Therapy for Colistin-Induced Neurotoxicity in Rats [5][6]
-
Animal Model: Adult female albino rats.
-
Experimental Groups:
-
Group 1: Control.
-
Group 2: Colistin (36 mg/kg/day, i.p.) for 7 days.
-
Group 3: Colistin (36 mg/kg/day, i.p.) for 7 days + a single dose of MSCs (1 x 10^6 cells) via tail vein injection on day 7.
-
-
Procedure:
-
Administer colistin intraperitoneally daily for 7 days to the respective groups.
-
On day 7, inject MSCs into the tail vein of the treatment group.
-
Sacrifice the animals at a predetermined time point after MSC administration.
-
-
Endpoint Analysis:
-
Immunohistochemical analysis of brain tissue for markers of inflammation (TNF-α, IL-6), apoptosis, and autophagy (Beclin-1).
-
Histopathological evaluation of brain tissue sections.
-
Visualizations
Caption: Key signaling pathways in colistin-induced neurotoxicity.
Caption: A typical in vivo experimental workflow.
References
- 1. Colistin sulphate induced neurotoxicity: Studies on cholinergic, monoaminergic, purinergic and oxidative stress biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. abis-files.atauni.edu.tr [abis-files.atauni.edu.tr]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. The neuroprotective effect of mesenchymal stem cells in colistin-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Colistin Induces Oxidative Stress and Apoptotic Cell Death through the Activation of the AhR/CYP1A1 Pathway in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Neuroprotective effect of rutin against colistin-induced oxidative stress, inflammation and apoptosis in rat brain associated with the CREB/BDNF expressions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. neuroprotective-effect-of-rutin-against-colistin-induced-oxidative-stress-inflammation-and-apoptosis-in-rat-brain-associated-with-the-creb-bdnf-expressions - Ask this paper | Bohrium [bohrium.com]
- 11. In vivo evaluation of nephrotoxicity and neurotoxicity of colistin formulated with sodium deoxycholate sulfate in a mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Colistin Sulfate Administration in Animal Research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with colistin sulfate in animal models.
Troubleshooting Guide
This guide addresses specific issues that may arise during experimental procedures involving this compound.
| Issue | Potential Cause | Recommended Solution |
| High mortality or severe adverse effects in animals | - Incorrect dosage: Overdosing can lead to acute toxicity.[1] - Nephrotoxicity or Neurotoxicity: this compound can cause kidney and nerve damage, especially at higher doses or with prolonged administration.[1][2] - Improper route of administration: Parenteral administration has higher toxicity than oral administration.[1][2] | - Verify dosage calculations: Double-check all calculations, considering the animal's weight and the specific potency of the this compound being used.[3] - Monitor for signs of toxicity: Regularly observe animals for signs of distress, changes in behavior, or reduced kidney function.[1] - Consider alternative routes: If systemic exposure is not required, oral administration is generally safer due to poor absorption.[2][4] |
| Variability in experimental results | - Inconsistent drug preparation: Improper dissolution or storage of this compound can affect its potency. - Animal-to-animal variation: Differences in metabolism and drug clearance can lead to varied responses. - Interaction with other substances: Certain cations (e.g., calcium, magnesium) can antagonize the effects of colistin.[5] | - Standardize drug preparation: Follow a consistent protocol for dissolving and storing this compound solutions. Store reconstituted solutions at appropriate temperatures to minimize degradation.[6][7][8][9][10] - Increase sample size: Use a sufficient number of animals in each experimental group to account for biological variability. - Control for interacting substances: Be aware of the composition of feed and water, and avoid co-administration with known antagonists.[5] |
| Low or no detectable drug levels in plasma after oral administration | - Poor oral bioavailability: this compound is poorly absorbed from the gastrointestinal tract.[2][4][11] | - This is expected: For localized gut infections, low systemic absorption is advantageous.[5] If systemic levels are required, consider parenteral routes of administration (e.g., intravenous, intramuscular, or subcutaneous).[1][2] |
| Precipitation of this compound in solution | - pH of the solvent: this compound stability can be pH-dependent. - Incompatible solvent: Using a solvent in which this compound has low solubility. | - Use appropriate solvents: Sterile water is a common solvent.[6] For specific applications, consult literature for compatible buffers. - Check for pH adjustments: Ensure the pH of the final solution is within a range that maintains this compound solubility. |
Frequently Asked Questions (FAQs)
1. What is the recommended dosage of this compound for different animal models?
Dosage can vary significantly based on the animal species, the route of administration, and the experimental goal. It is crucial to consult specific literature for your model. However, some general starting points from preclinical studies are provided below.
| Animal Model | Route of Administration | Dosage Range | Reference |
| Mice | Subcutaneous | 18 mg/kg b.w. | [2] |
| Mice | Intramuscular (LD50) | 38.72 mg/kg | [1] |
| Mice | Oral (LD50) | 431.95 mg/kg | [1] |
| Rats | Oral (No Adverse Effect Level) | Up to 60 mg/kg b.w. per day | [2] |
| Rats | Intramuscular (Nephrotoxicity observed) | 0.83 - 7.5 mg/kg b.w. per day | [2] |
| Piglets | Intramuscular | 2.5 mg/kg twice daily (recommended) | [1] |
| Piglets | Intramuscular (Neurotoxicity observed) | 15.0 mg/kg/day for 5 days | [1] |
| Chickens | Oral | 50 mg/kg b.w. | [4] |
| Dogs | Oral (No Adverse Effect Level) | Up to 60 mg/kg b.w. per day | [2] |
| Dogs | Intravenous (Hypotension observed) | 0.5-6.5 mg/kg b.w. | [2] |
2. How should I prepare and store this compound solutions for my experiments?
Colistimethate sodium (CMS), a prodrug of colistin, is stable in sterile water for up to 24 hours at temperatures ranging from -70°C to 21°C with minimal degradation to the active colistin forms.[6] For longer-term storage of colistin in plasma samples, -80°C is recommended to maintain stability for several months.[7] Colistin itself is stable in water at 4°C for up to 60 days and at 37°C for up to 120 hours.[8][9] However, its stability decreases in phosphate buffer and plasma at 37°C.[8][9] It is recommended to prepare fresh solutions for each experiment.
3. What are the primary mechanisms of this compound toxicity?
The primary toxicities associated with this compound are nephrotoxicity (kidney damage) and neurotoxicity (nerve damage).[1][2] These effects are dose-dependent and are more pronounced with parenteral administration due to higher systemic exposure.[2]
4. How can I minimize the risk of toxicity in my animal models?
-
Use the lowest effective dose: Determine the minimum inhibitory concentration (MIC) for your target pathogen and aim for therapeutic concentrations that are below the toxic threshold.
-
Choose the appropriate route of administration: For gastrointestinal infections, oral administration is preferred as it minimizes systemic absorption and associated toxicities.[2][5]
-
Monitor animals closely: Regularly observe for clinical signs of toxicity, such as changes in urination, lethargy, or ataxia.
-
Consider hydration status: Ensure animals are well-hydrated, as dehydration can exacerbate kidney damage.
5. What is the difference between this compound and colistimethate sodium (CMS)?
Colistimethate sodium (CMS) is an inactive prodrug of colistin.[10] In vivo, CMS is hydrolyzed to the active form, colistin.[10] CMS is considered to be less toxic than colistin.[12] When preparing solutions, it is important to note that different formulations may have different potencies.[2]
Experimental Protocols
In Vivo Efficacy Model of a Murine Thigh Infection
This protocol is adapted from studies evaluating the efficacy of colistin in a mouse infection model.
-
Animal Model: Six-week-old, specific-pathogen-free ICR mice.
-
Infection:
-
Induce neutropenia by intraperitoneal injection of cyclophosphamide.
-
Inject a bacterial suspension (e.g., Pseudomonas aeruginosa) into the thigh muscle.
-
-
Treatment:
-
Initiate treatment with this compound at a predetermined time post-infection (e.g., 2 hours).
-
Administer this compound via the desired route (e.g., subcutaneous injection). A sample dosing regimen could be 25 mg/kg every 12 hours.[13]
-
-
Endpoint:
-
Euthanize mice at various time points post-treatment (e.g., 24, 48, 72 hours).
-
Harvest the thigh muscle and homogenize.
-
Perform serial dilutions and plate on appropriate agar to determine the bacterial load (CFU/thigh).
-
-
Data Analysis: Compare the bacterial load in treated groups to the control group to determine the efficacy of the this compound treatment.
Pharmacokinetic Study in Rats
This protocol outlines a general procedure for determining the pharmacokinetic profile of this compound in rats.
-
Animal Model: Male Sprague-Dawley rats with cannulated jugular veins for blood sampling.
-
Drug Administration:
-
Administer a single dose of this compound via the desired route (e.g., intravenous bolus or infusion).
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 360 minutes) post-administration.
-
Process blood to separate plasma.
-
-
Sample Analysis:
-
Analyze plasma samples to determine the concentration of colistin using a validated analytical method, such as high-performance liquid chromatography (HPLC).[14]
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software to model the plasma concentration-time data and calculate key parameters such as clearance, volume of distribution, and elimination half-life.[15]
-
Visualizations
Caption: General experimental workflow for in vivo studies with this compound.
Caption: Troubleshooting logic for common issues in this compound research.
References
- 1. Toxicity, bioavailability and pharmacokinetics of a newly formulated this compound solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Colistin Dosing Recommendations and Formulary Guidelines | Department of Internal Medicine | University of Nebraska Medical Center [unmc.edu]
- 4. fao.org [fao.org]
- 5. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 6. Stability of Colistimethate Sodium in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluating the stability of colistin and colistin methanesulphonate in human plasma under different conditions of storage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stability of Colistin and Colistin Methanesulfonate in Aqueous Media and Plasma as Determined by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. journals.asm.org [journals.asm.org]
- 11. researchgate.net [researchgate.net]
- 12. Aerosol Therapy with Colistin Methanesulfonate: a Biopharmaceutical Issue Illustrated in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Colistin loading dose enhanced antimicrobial activity for in vivo mouse thigh infection model with Pseudomonas aeruginosa with highly antimicrobial resistant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetic/Pharmacodynamic Investigation of Colistin against Pseudomonas aeruginosa Using an In Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Population Pharmacokinetics of Colistin Methanesulfonate in Rats: Achieving Sustained Lung Concentrations of Colistin for Targeting Respiratory Infections - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: Colistin Sulfate vs. Polymyxin B for Treating Klebsiella pneumoniae Infections
For Researchers, Scientists, and Drug Development Professionals
The rise of multidrug-resistant (MDR) Gram-negative bacteria, particularly carbapenem-resistant Klebsiella pneumoniae (CRKP), has necessitated the revival of older antibiotics, including the polymyxin class. Colistin (polymyxin E) and polymyxin B, discovered in the 1940s, are now considered last-line therapies for these challenging infections.[1][2] Despite their structural similarities—differing by only a single amino acid—their clinical application and pharmacological profiles present critical distinctions.[3][4] This guide provides an objective comparison of their efficacy against K. pneumoniae, supported by experimental data, to inform research and clinical decisions.
A primary difference is their formulation for parenteral use: colistin is administered as an inactive prodrug, colistimethate sodium (CMS), which must be converted in vivo to its active form.[1][5] In contrast, polymyxin B is administered directly as the active drug.[1][5] This fundamental distinction has significant implications for their pharmacokinetics, efficacy, and toxicity.
Mechanism of Action
Both colistin and polymyxin B are cationic polypeptides that exert their bactericidal effect by targeting the outer membrane of Gram-negative bacteria.[6] The initial step involves an electrostatic interaction between the positively charged antibiotic and the negatively charged phosphate groups of lipid A, a key component of lipopolysaccharide (LPS).[6][7] This binding displaces essential divalent cations (Mg²⁺ and Ca²⁺) that stabilize the LPS layer, leading to membrane destabilization. The hydrophobic tail of the polymyxin then inserts into the membrane, disrupting its integrity, increasing permeability, and causing leakage of intracellular contents, ultimately resulting in cell death.[2][6][8]
Caption: Polymyxin mechanism of action on the bacterial outer membrane.
In Vitro Efficacy Against K. pneumoniae
In vitro studies are crucial for assessing the baseline activity of an antibiotic against a pathogen. For polymyxins, this is primarily measured by the Minimum Inhibitory Concentration (MIC) and time-kill assays.
Minimum Inhibitory Concentration (MIC)
Numerous studies have demonstrated that polymyxin B generally exhibits lower MIC values against K. pneumoniae compared to colistin, indicating greater in vitro potency.[4][9]
| Study (Year) | No. of K. pneumoniae Isolates | Polymyxin B MIC₅₀ (mg/L) | Colistin MIC₅₀ (mg/L) | Polymyxin B MIC₉₀ (mg/L) | Colistin MIC₉₀ (mg/L) | Finding |
| Gales et al. (2011) | 1,021 | 0.5 | 1 | 1 | 4 | Polymyxin B was 2- to 4-fold more potent. |
| Elias et al. (2019)[4] | 27 | - | - | - | - | MICs for polymyxin B were significantly lower (p < 0.02). |
| Pragasam et al. (2017)[10] | 8 (colistin-resistant) | 0.5 - 2048 | 4 - 1024 | - | - | MICs varied widely among resistant isolates. |
MIC₅₀/MIC₉₀: The concentration of antibiotic required to inhibit the growth of 50% and 90% of isolates, respectively.
Time-Kill Assays
Time-kill studies evaluate the bactericidal activity of an antibiotic over time. For both polymyxin B and colistin, these assays typically show rapid, concentration-dependent killing within the first few hours of exposure.[3][11] However, a common phenomenon observed is bacterial regrowth, which can occur as early as 2-4 hours after the initial exposure, particularly in heteroresistant strains.[3][12] Combination therapies, such as polymyxin B with rifampicin or minocycline, have been shown to be synergistic and can prevent this regrowth.[13]
Experimental Protocols
MIC Determination: Broth Microdilution
The broth microdilution method is the gold standard for determining the MIC of polymyxins.
Caption: Standard workflow for MIC determination by broth microdilution.
Detailed Methodology:
-
Antibiotic Preparation: Stock solutions of colistin sulfate (as colistin base) and polymyxin B sulfate are prepared. Serial two-fold dilutions are made in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: K. pneumoniae colonies are suspended in saline to match a 0.5 McFarland turbidity standard. This suspension is further diluted in CAMHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Incubation: The inoculated plates are incubated at 35°C for 16 to 20 hours in ambient air.
-
Reading: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Time-Kill Assay
This assay measures the rate of bacterial killing.
Detailed Methodology:
-
Culture Preparation: A log-phase bacterial culture is diluted to a starting inoculum of ~5 x 10⁵ CFU/mL in CAMHB.
-
Antibiotic Exposure: this compound or polymyxin B is added at various concentrations (e.g., 1x, 2x, 4x MIC). A growth control with no antibiotic is included.
-
Sampling: At specified time points (e.g., 0, 2, 4, 8, 24 hours), aliquots are removed from each culture.
-
Quantification: The samples are serially diluted, plated on agar, and incubated. The resulting colonies are counted to determine the CFU/mL at each time point. Bactericidal activity is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.
Clinical Efficacy & In Vivo Data
Translating in vitro potency to clinical effectiveness is complex. While polymyxin B's lower MICs suggest an advantage, clinical outcomes are influenced by pharmacokinetics, site of infection, and patient factors.
A study on bacteremia caused by carbapenem-resistant K. pneumoniae (CR-Kp) found that polymyxin B was associated with a higher microbiological eradication rate (96.3% vs. 87.2%) and a lower 30-day mortality rate (16.7% vs. 34.0%) compared to colistin.[14] Conversely, a retrospective study on CRKP bloodstream infections found no significant difference in 30-day mortality between the two drugs.[15] In the treatment of ventilator-associated pneumonia (VAP) caused by pandrug-resistant K. pneumoniae, concurrent intravenous and aerosolized polymyxin B led to better microbial eradication and a reduced mortality rate compared to the same regimen with colistin.[16][17]
| Study (Year) | Infection Type | Comparison | Key Finding |
| Hasan et al.[14] | CR-Kp Bacteremia | Polymyxin B (n=54) vs. Colistin (n=47) | Polymyxin B showed a higher eradication rate (96.3% vs 87.2%) and lower 30-day mortality (16.7% vs 34.0%).[14] |
| Vieceli et al. (2024)[15] | CRKP Bloodstream Infection | Colistin (n=46) vs. Polymyxin B (n=54) | No significant difference in 30-day mortality (38.8% for colistin vs. 44.6% for polymyxin B).[15] |
| Hasan et al. (2023)[16][17] | Pandrug-Resistant Kp VAP | IV + Aerosolized Polymyxin B (n=106) vs. Colistin (n=116) | Polymyxin B group had higher microbial eradication, shorter intubation time, and lower 60-day mortality (15% vs 21.6%).[16][17] |
Experimental Protocols
Murine Thigh Infection Model
This model is commonly used to evaluate antibiotic efficacy in vivo.
Caption: Workflow for a murine thigh infection model.
Detailed Methodology:
-
Immunosuppression: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide to establish a severe infection.
-
Infection: A defined inoculum of K. pneumoniae (e.g., 10⁶⁻⁷ CFU) is injected into the thigh muscle.
-
Treatment: At a specified time post-infection (e.g., 2 hours), treatment with this compound, polymyxin B, or a placebo is initiated. Doses are typically administered subcutaneously or intraperitoneally at set intervals.
-
Endpoint: After a defined period (e.g., 24 hours), mice are euthanized. The thigh muscle is aseptically removed, homogenized, and serially diluted.
-
Quantification: Dilutions are plated on agar to quantify the bacterial burden, reported as log₁₀ CFU/thigh. Efficacy is measured by the reduction in bacterial count compared to control animals.
Pharmacokinetics & Pharmacodynamics (PK/PD)
The most significant differences between the two drugs lie in their PK/PD profiles. Polymyxin B is administered in its active form, leading to predictable and rapid achievement of therapeutic plasma concentrations.[18] In contrast, colistin is given as the inactive prodrug CMS. The conversion of CMS to active colistin is slow, incomplete, and highly variable among patients.[5][19] Furthermore, CMS is primarily cleared by the kidneys, while the active colistin undergoes significant non-renal clearance.[5] This complex pathway makes achieving optimal therapeutic exposure for colistin challenging.
Caption: Contrasting pharmacokinetic pathways of polymyxin B and colistin.
Mechanisms of Resistance in K. pneumoniae
Resistance to polymyxins in K. pneumoniae is primarily mediated by modifications to the lipid A portion of LPS.[20] These modifications, which involve the addition of positively charged molecules like L-Ara4N or phosphoethanolamine, reduce the net negative charge of the outer membrane.[21] This weakens the electrostatic attraction for the cationic polymyxin molecules, preventing them from binding and disrupting the membrane.
This process is controlled by several regulatory systems:
-
Chromosomal Mutations: The most common mechanism involves mutations in the mgrB gene, a negative regulator of the PhoP/PhoQ two-component system.[10][22] Inactivation of mgrB leads to the upregulation of PhoP/PhoQ, which in turn activates the pmrHFIJKLM operon responsible for adding L-Ara4N to lipid A.[20][22]
-
Plasmid-Mediated Resistance: The discovery of the mobile colistin resistance (mcr) genes, particularly mcr-1, represents a significant threat.[10][21] These genes encode phosphoethanolamine transferases that modify lipid A, conferring resistance that can be rapidly spread between bacteria via horizontal gene transfer.[21]
Caption: Regulatory pathways leading to colistin resistance in K. pneumoniae.
Comparative Toxicity
The primary dose-limiting toxicity for both polymyxins is nephrotoxicity.[23] However, clinical evidence increasingly suggests that colistin, administered as CMS, is associated with a higher incidence of acute kidney injury (AKI) compared to polymyxin B.[24][25][26] This may be due to the high concentrations of the CMS prodrug that accumulate in the renal tubules before being converted to active colistin.[23]
| Study (Year) | Patient Population | Colistin Nephrotoxicity Rate | Polymyxin B Nephrotoxicity Rate | Finding |
| Aggarwal et al. (2018)[24] | 112 ICU Patients | 39.3% (n=61) | 11.8% (n=51) | Colistin use was associated with significantly higher nephrotoxicity (p=0.001).[24] |
| Akajagbor et al. (2013)[27] | 225 Patients (matched cohort n=76) | 55.3% | 21.1% | Nephrotoxicity was higher with colistimethate than polymyxin B in a matched analysis (p=0.004).[27] |
| Keles et al. (2023)[26] | 190 Patients | 52.6% (n=95) | 34.7% (n=95) | AKI was more common in the colistin group (p=0.013).[26] |
Conclusion
This compound and polymyxin B are indispensable weapons against MDR K. pneumoniae, but they are not interchangeable. Polymyxin B demonstrates superior in vitro potency, a more predictable and favorable pharmacokinetic profile, and a lower risk of nephrotoxicity compared to colistin.[4][18][24] These advantages suggest that polymyxin B may be the preferred agent for systemic infections. However, colistin remains a valuable option, particularly for inhaled therapy in VAP, where it can be delivered directly to the site of infection.[18] The choice between these two critical, last-line antibiotics must be made carefully, considering the specific clinical scenario, local susceptibility patterns, site of infection, and the patient's renal function.
References
- 1. Polymyxin B versus colistin: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Pharmacokinetics/pharmacodynamics of colistin and polymyxin B: are we there yet? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of antibacterial activities of polymyxin B and colistin against multidrug resistant Gram negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Colistin and Polymyxin B: Peas in a Pod, or Chalk and Cheese? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Colistin Update on Its Mechanism of Action and Resistance, Present and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Current Update on Intrinsic and Acquired Colistin Resistance Mechanisms in Bacteria [frontiersin.org]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Molecular Mechanisms of Colistin Resistance in Klebsiella pneumoniae Causing Bacteremia from India—A First Report [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of polymyxin B in combination with 13 other antibiotics against carbapenemase-producing Klebsiella pneumoniae in time-lapse microscopy and time-kill experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. dujps.com [dujps.com]
- 15. Colistin versus polymyxin B for the treatment of carbapenem-resistant Klebsiella pneumoniae bloodstream infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Aerosolized Plus Intravenous Polymyxin B Versus Colistin in the Treatment of Pandrug-Resistant Klebsiella Pneumonia-mediated Ventilator-Associated Pneumonia: A Retrospective Cohort Study in Bangladesh - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Aerosolized Plus Intravenous Polymyxin B Versus Colistin in the Treatment of Pandrug-Resistant Klebsiella Pneumonia-mediated Ventilator-Associated Pneumonia: A Retrospective Cohort Study in Bangladesh - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. droracle.ai [droracle.ai]
- 19. accp.confex.com [accp.confex.com]
- 20. Resistance to Colistin in Klebsiella Pneumoniae: A 4.0 Strain? - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Polymyxin resistance in Klebsiella pneumoniae: multifaceted mechanisms utilized in the presence and absence of the plasmid-encoded phosphoethanolamine transferase gene mcr-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Colistin Resistance Mechanisms in Klebsiella pneumoniae Strains from Taiwan - PMC [pmc.ncbi.nlm.nih.gov]
- 23. journals.asm.org [journals.asm.org]
- 24. Comparison of nephrotoxicity of Colistin with Polymyxin B administered in currently recommended doses: a prospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Comparison of nephrotoxicity of Colistin with Polymyxin B administered in currently recommended doses: a prospective study | Semantic Scholar [semanticscholar.org]
- 26. researchgate.net [researchgate.net]
- 27. In Vitro Assessment and Multicenter Cohort Study of Comparative Nephrotoxicity Rates Associated with Colistimethate versus Polymyxin B Therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Colistin Sulfate MIC Testing: A Comparative Analysis
For researchers, scientists, and drug development professionals, accurate determination of the Minimum Inhibitory Concentration (MIC) of colistin sulfate is critical in the fight against multidrug-resistant Gram-negative bacteria. This guide provides an objective comparison of common colistin MIC testing methods, supported by experimental data, to aid in the selection of the most reliable and appropriate technique for your laboratory.
The re-emergence of colistin as a last-resort antibiotic has underscored the urgent need for accurate susceptibility testing. However, the unique cationic properties of the colistin molecule present significant challenges for many standard antimicrobial susceptibility testing methods.[1][2] This guide will delve into the performance of various methods, with a focus on the current gold standard, broth microdilution (BMD), and its comparison with other techniques such as agar dilution and commercial automated systems.
Comparative Performance of Colistin MIC Testing Methods
The selection of an appropriate MIC testing method for colistin is complicated by variability in performance across different techniques. Broth microdilution (BMD) is widely recognized by regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) as the reference method for colistin susceptibility testing.[3][4][5] The data presented below, compiled from multiple studies, highlights the performance of various methods in comparison to the reference BMD.
| Method | Essential Agreement (EA) with BMD | Categorical Agreement (CA) with BMD | Very Major Errors (VMEs) | Major Errors (MEs) | Key Findings & Limitations |
| Broth Microdilution (BMD) | Reference Method | Reference Method | Reference Method | Reference Method | Considered the "gold standard" but can be labor-intensive.[3][6] Results can be affected by the adherence of colistin to plastic microtiter plates.[1][7] |
| Agar Dilution (AD) | Variable (reported as low as 86.21% accuracy in one study) | >90% in some studies | 0% in one study | Variable | Considered unreliable for detecting colistin resistance in some studies due to poor diffusion of colistin in agar.[8] |
| Etest | 47-53% | >90% (variable depending on agar manufacturer) | High rates reported (up to 53% of resistant isolates) | Not specified | Prone to significant very major errors (false susceptibility), making it unreliable for clinical decision-making.[1] Underestimation of MIC values is a known issue.[7] |
| VITEK 2 | 71% - 93.9% | 88% - 93.9% | High rates reported (up to 36% in one study) | 2.4% - 7.9% | Performance can be inconsistent and may not meet CLSI standards for categorical agreement for all organisms.[6][9] |
| Sensititre | 96.0% | 98.9% | 1.46% | 0.93% | A commercial BMD-based method that shows good correlation with the reference BMD.[10] |
| Colistin Broth Disc Elution (CBDE) | >92% | >97% | Within acceptable CLSI limits | Within acceptable CLSI limits | An easier-to-perform alternative to traditional BMD, accepted by CLSI for certain organisms.[6] |
Terminology:
-
Essential Agreement (EA): The percentage of isolates for which the MIC value of the test method is within one two-fold dilution of the reference method's MIC.[10]
-
Categorical Agreement (CA): The percentage of isolates for which the interpretation (Susceptible, Intermediate, or Resistant) is the same between the test method and the reference method.
-
Very Major Errors (VMEs): The test method incorrectly identifies a resistant isolate as susceptible.
-
Major Errors (MEs): The test method incorrectly identifies a susceptible isolate as resistant.
Experimental Workflow for Validation of a this compound MIC Testing Method
The following diagram illustrates a typical workflow for validating a new or alternative this compound MIC testing method against the reference broth microdilution method.
Caption: A flowchart outlining the key steps in the validation of a this compound MIC testing method.
Detailed Experimental Protocols
Reference Broth Microdilution (BMD) Method
This protocol is based on the recommendations from CLSI and EUCAST.
a. Preparation of this compound Stock Solution:
-
Weigh and dissolve this compound powder in sterile deionized water to create a stock solution of 1024 µg/mL.[10]
-
Aseptically aliquot the stock solution and store it at -80°C until use.[10]
b. Inoculum Preparation:
-
From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 isolated colonies.
-
Suspend the colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[6]
-
Within 15 minutes, dilute the standardized suspension in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[10][11]
c. Microtiter Plate Preparation and Inoculation:
-
Prepare serial two-fold dilutions of the colistin stock solution in CAMHB in a separate 96-well plate or in tubes to achieve the desired final concentration range (e.g., 0.125 to 128 µg/mL).[11]
-
Dispense 50 µL of each colistin dilution into the corresponding wells of the final, untreated polystyrene 96-well microtiter plate.[10]
-
Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL.
-
Include a growth control well (inoculum in CAMHB without antibiotic) and a sterility control well (CAMHB only) for each isolate.
-
Perform quality control using appropriate strains such as E. coli ATCC 25922 and P. aeruginosa ATCC 27853.[2]
d. Incubation and Interpretation:
-
Incubate the microtiter plates in ambient air at 35°C ± 2°C for 16-20 hours.[10]
-
Visually read the plates. The MIC is the lowest concentration of colistin that completely inhibits visible bacterial growth.[10]
Agar Dilution (AD) Method
a. Preparation of Colistin-Containing Agar Plates:
-
Prepare serial two-fold dilutions of the this compound stock solution.
-
Add each dilution to molten Mueller-Hinton agar (MHA) at a 1:10 ratio (e.g., 2 mL of antibiotic solution to 18 mL of agar) to achieve the desired final concentrations.[8]
-
Pour the agar into sterile petri dishes and allow them to solidify.
b. Inoculum Preparation and Inoculation:
-
Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard.
-
Further dilute the inoculum 1:10 in sterile saline.
-
Spot 10 µL of the diluted inoculum onto the surface of the agar plates, resulting in a final inoculum of approximately 10⁴ CFU/spot.[1] A multi-point inoculator can be used.[12]
c. Incubation and Interpretation:
-
Incubate the plates at 37°C for 16-20 hours.[8]
-
The MIC is the lowest concentration of colistin that inhibits visible growth on the agar.
Conclusion
The accurate determination of this compound MIC is paramount for appropriate patient management and for surveillance of emerging resistance. While broth microdilution remains the reference method, its labor-intensive nature has spurred the development and evaluation of alternative methods. Commercial systems based on BMD, such as Sensititre, and simplified methods like CBDE show promise as reliable alternatives. In contrast, methods like Etest and automated systems such as VITEK 2 have demonstrated significant error rates and should be used with caution, with results preferably confirmed by a reference method. It is crucial for laboratories to be aware of the limitations of each method and to perform in-house validation to ensure the accuracy of their colistin susceptibility testing results.
References
- 1. Colistin MIC Variability by Method for Contemporary Clinical Isolates of Multidrug-Resistant Gram-Negative Bacilli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Challenges, Issues and Warnings from CLSI and EUCAST Working Group on Polymyxin Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mjima.org [mjima.org]
- 4. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Evaluation of different methods for in vitro susceptibility testing of colistin in carbapenem resistant Gram-negative bacilli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Best Practice for Colistin Susceptibility Testing: Methods and Evidence (Mini Review) | PPTX [slideshare.net]
- 8. ejmm.journals.ekb.eg [ejmm.journals.ekb.eg]
- 9. Comparative Evaluation of Colistin-Susceptibility Testing in Carbapenem-Resistant Klebsiella pneumoniae Using VITEK, Colistin Broth Disc Elution, and Colistin Broth Microdilution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. mjima.org [mjima.org]
- 12. Evaluation of colistin stability in agar and comparison of four methods for MIC testing of colistin - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Colistin Sulfate and Novel Antibiotics Against Multidrug-Resistant Gram-Negative Bacteria
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of multidrug-resistant (MDR) Gram-negative bacteria has revitalized the use of colistin sulfate, a polymyxin antibiotic once relegated to salvage therapy due to concerns of nephrotoxicity and neurotoxicity. However, the increasing reliance on this last-resort agent has inevitably led to the emergence of resistance, necessitating the development of novel antibiotics. This guide provides a comprehensive comparative analysis of this compound and recently developed antibiotics, offering a critical resource for researchers, scientists, and drug development professionals. We present a detailed examination of their mechanisms of action, in vitro activity, clinical efficacy, safety profiles, and the experimental protocols used for their evaluation.
Executive Summary
This guide systematically compares this compound with four novel antibiotic agents:
-
Ceftazidime-avibactam: A combination of a third-generation cephalosporin and a β-lactamase inhibitor.
-
Meropenem-vaborbactam: A combination of a carbapenem and a novel β-lactamase inhibitor.
-
Cefiderocol: A siderophore cephalosporin that utilizes the bacterial iron transport system to enter cells.
-
Eravacycline: A synthetic fluorocycline antibiotic of the tetracycline class.
The comparative data presented herein demonstrates that while colistin remains a potent agent against many MDR Gram-negative pathogens, these novel antibiotics often exhibit improved safety profiles and, in several instances, superior clinical outcomes, particularly against carbapenem-resistant Enterobacteriaceae (CRE) and other challenging pathogens.
Data Presentation: A Quantitative Comparison
The following tables summarize the in vitro activity, clinical efficacy, and safety of this compound and the novel antibiotics against key multidrug-resistant Gram-negative pathogens.
Table 1: Comparative In Vitro Activity (Minimum Inhibitory Concentration, MIC in mg/L)
| Antibiotic | Organism | MIC₅₀ | MIC₉₀ | Reference |
| This compound | Acinetobacter baumannii | 1 | 2 | [1] |
| Pseudomonas aeruginosa | 1 | 4 | [1] | |
| Klebsiella pneumoniae (CRE) | 2 | >64 | [2] | |
| Ceftazidime-avibactam | Klebsiella pneumoniae (CRE) | 0.5 | 2 | [3] |
| Pseudomonas aeruginosa | 4 | 16 | [3] | |
| Meropenem-vaborbactam | Klebsiella pneumoniae (CRE) | 0.06 | 1 | [2] |
| Enterobacter cloacae | ≤0.03 | 0.25 | [4] | |
| Cefiderocol | Acinetobacter baumannii (CRAB) | 0.5 | 2 | [1] |
| Pseudomonas aeruginosa | 0.25 | 1 | [1] | |
| Stenotrophomonas maltophilia | 0.06 | 0.25 | [1] | |
| Eravacycline | Acinetobacter baumannii | 0.25 | 2 | [1] |
| Escherichia coli | 0.25 | 0.5 | [1] | |
| Klebsiella pneumoniae | 0.5 | 2 | [1] |
Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. CRE: Carbapenem-Resistant Enterobacteriaceae; CRAB: Carbapenem-Resistant Acinetobacter baumannii.
Table 2: Comparative Clinical Efficacy
| Antibiotic Comparison | Infection Type | Primary Outcome | Result | Reference |
| Ceftazidime-avibactam vs. Colistin | CRE Infections | 30-Day All-Cause Mortality | 9% vs. 32% (Adjusted) | [5][6] |
| MDR P. aeruginosa Infections | Clinical Cure | 67% vs. 50% | [7] | |
| Meropenem-vaborbactam vs. Best Available Therapy (often including colistin) | CRE Infections | Clinical Cure at End of Treatment | 65.6% vs. 33.3% | [4] |
| Cefiderocol vs. Colistin-based therapy | CRAB Bloodstream Infections | 30-Day All-Cause Mortality | 40% vs. 59% | [8] |
| Eravacycline vs. Ertapenem/Meropenem | Complicated Intra-abdominal Infections | Clinical Cure | Non-inferior | [9] |
Table 3: Comparative Safety Profiles
| Antibiotic | Common Adverse Events | Key Safety Concern | Reference |
| This compound | Nephrotoxicity, neurotoxicity | High rates of acute kidney injury | [7][8] |
| Ceftazidime-avibactam | Nausea, vomiting, diarrhea, headache | Generally well-tolerated | [10] |
| Meropenem-vaborbactam | Headache, diarrhea, nausea | Seizures (rare) | [4] |
| Cefiderocol | Diarrhea, nausea, vomiting, infusion site reactions | Potential for emergence of resistance | [8] |
| Eravacycline | Nausea, vomiting, infusion site reactions | Similar to other tetracyclines (e.g., photosensitivity) | [9] |
Mechanisms of Action & Resistance
The fundamental differences in the mechanisms of action between colistin and the novel antibiotics underpin their varying efficacy and safety profiles.
This compound: The Membrane Disruptor
Colistin's bactericidal activity is primarily directed at the outer membrane of Gram-negative bacteria.[7] Its cationic polypeptide structure interacts with the anionic lipopolysaccharide (LPS) molecules, displacing divalent cations (Mg²⁺ and Ca²⁺) that stabilize the LPS layer.[7] This disruption leads to increased membrane permeability, leakage of cellular contents, and ultimately, cell death.[7] Resistance to colistin often involves modifications to the LPS structure, reducing the antibiotic's binding affinity.[7]
Mechanism of Action of this compound.
Novel Antibiotics: Targeting Key Bacterial Processes
In contrast to colistin's membrane-disrupting action, the novel antibiotics employ more specific mechanisms, often targeting cell wall synthesis or protein production.
-
Ceftazidime-avibactam & Meropenem-vaborbactam: These combinations utilize a β-lactam antibiotic (ceftazidime or meropenem) to inhibit penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis.[4][10] The novel β-lactamase inhibitors (avibactam and vaborbactam) protect the β-lactam ring from degradation by a broad spectrum of bacterial β-lactamases, including many carbapenemases.[4][10]
Mechanism of β-Lactam/β-Lactamase Inhibitor Combinations.
-
Cefiderocol: This siderophore cephalosporin employs a "Trojan horse" mechanism to enter bacterial cells.[11] It chelates iron and is actively transported across the outer membrane via bacterial iron uptake systems.[11] Once in the periplasmic space, it inhibits PBPs, disrupting cell wall synthesis.[11] This unique entry mechanism allows it to bypass resistance mechanisms such as porin channel mutations.[11]
"Trojan Horse" Mechanism of Cefiderocol.
-
Eravacycline: As a fluorocycline, eravacycline inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit.[12] This binding prevents the association of aminoacyl-tRNA with the ribosome, thereby halting the elongation of polypeptide chains.[12] Eravacycline is designed to overcome common tetracycline resistance mechanisms, such as efflux pumps and ribosomal protection proteins.[12]
References
- 1. researchgate.net [researchgate.net]
- 2. Colistin, Meropenem–Vaborbactam, Imipenem–Relebactam, and Eravacycline Testing in Carbapenem-Resistant Gram-Negative Rods: A Comparative Evaluation of Broth Microdilution, Gradient Test, and VITEK 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ceftazidime-avibactam - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Colistin, Fosfomycin and Meropenem/Vaborbactam on Carbapenem-Resistant Enterobacterales in Egypt: A Cross-Sectional Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Variability of murine bacterial pneumonia models used to evaluate antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Colistin kills bacteria by targeting lipopolysaccharide in the cytoplasmic membrane | eLife [elifesciences.org]
- 8. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 9. ihma.com [ihma.com]
- 10. Ceftazidime/avibactam - Wikipedia [en.wikipedia.org]
- 11. Cefiderocol - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
Navigating the Nuances of Polymyxin Resistance: A Comparative Guide to Colistin Sulfate and Other Polymyxins
For Researchers, Scientists, and Drug Development Professionals
The re-emergence of polymyxins as a last-resort treatment against multidrug-resistant Gram-negative bacteria has brought the critical issue of antibiotic resistance to the forefront of infectious disease research. Understanding the intricacies of cross-resistance between different members of the polymyxin class, such as colistin sulfate (polymyxin E) and polymyxin B, is paramount for effective clinical use and the development of novel antimicrobial strategies. This guide provides a comprehensive comparison, supported by experimental data, to elucidate the mechanisms and implications of cross-resistance within this vital antibiotic family.
Executive Summary
Polymyxins, including colistin and polymyxin B, are cationic lipopeptides that exert their bactericidal effect by disrupting the integrity of the outer membrane of Gram-negative bacteria. Their primary target is the lipid A component of lipopolysaccharide (LPS). Due to their similar chemical structures and mechanism of action, there is almost complete cross-resistance between colistin and polymyxin B.[1][2] Resistance primarily arises from modifications to the LPS, which reduce its net negative charge and thereby decrease its affinity for the positively charged polymyxin molecules.[3][4][5] While cross-resistance is the general rule, minor variations in in vitro activity, as reflected by Minimum Inhibitory Concentration (MIC) values, can be observed.
Comparative Analysis of In Vitro Activity
The in vitro activity of colistin and polymyxin B is most commonly assessed by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium. While generally showing similar activity, studies have revealed isolate-dependent variations in MIC values between the two drugs.
Table 1: Comparison of Minimum Inhibitory Concentration (MIC) Values for Colistin and Polymyxin B against Gram-Negative Isolates
| Bacterial Species | Number of Isolates | Colistin MIC Range (µg/mL) | Polymyxin B MIC Range (µg/mL) | Observations | Reference |
| Acinetobacter baumannii | - | 16 to 128 | 4 to 64 | In a 2016 study in Brazil, colistin MICs were generally higher than polymyxin B MICs. | [6] |
| Escherichia coli | 59 | - | - | Polymyxin B MIC was lower than colistin in 39.0% of isolates and higher in 32.2%. | [7] |
| Klebsiella pneumoniae | 92 | - | - | Polymyxin B MIC was lower than colistin in 58.7% of isolates and higher in 8.7%. | [7] |
| Pseudomonas aeruginosa | 63 | - | - | Polymyxin B MIC was lower than colistin in 31.7% of isolates and higher in 7.9%. | [7] |
Note: The provided data is a summary from the cited literature and specific MIC distributions can vary between studies and geographical locations.
Mechanisms of Cross-Resistance
The shared mechanism of action of polymyxins leads to common pathways of resistance, resulting in a high degree of cross-resistance.
Lipopolysaccharide (LPS) Modification
The most prevalent mechanism of polymyxin resistance involves the modification of the lipid A moiety of LPS.[3][5] This is primarily achieved through the addition of cationic groups, such as phosphoethanolamine (PEtN) and 4-amino-4-deoxy-L-arabinose (L-Ara4N), to the phosphate groups of lipid A.[4][8] These modifications reduce the net negative charge of the outer membrane, weakening the electrostatic interaction with the positively charged polymyxin molecules and thus preventing membrane disruption.[4]
This modification pathway is tightly regulated by two-component signal transduction systems (TCS), most notably PhoP/PhoQ and PmrA/PmrB .[5][8] Environmental signals, such as low magnesium concentrations or the presence of sub-lethal concentrations of polymyxins, can activate these systems, leading to the upregulation of genes responsible for LPS modification.[8]
Plasmid-Mediated Resistance
A significant and concerning development in polymyxin resistance is the emergence of mobile colistin resistance (mcr) genes.[3] These genes, primarily mcr-1 and its variants, encode for phosphoethanolamine transferases that catalyze the addition of PEtN to lipid A.[3] The horizontal transfer of these plasmids allows for the rapid dissemination of colistin resistance among different bacterial species and strains, and due to the shared resistance mechanism, this also confers resistance to other polymyxins.
Other Mechanisms
Less common mechanisms that can contribute to polymyxin resistance include:
-
Increased production of capsular polysaccharide: This can act as a physical barrier, sequestering polymyxins before they reach the outer membrane.[3]
-
Efflux pumps: Some bacteria can actively pump polymyxins out of the cell, although this generally results in only low-level resistance.[3]
-
Complete loss of LPS: In some cases, particularly in Acinetobacter baumannii, mutations in the lipid A biosynthesis pathway can lead to the complete loss of LPS, removing the primary target for polymyxins and resulting in high-level resistance.[3]
Experimental Protocols
Accurate determination of polymyxin susceptibility is crucial for clinical decision-making and resistance surveillance. The broth microdilution (BMD) method is the internationally recognized gold standard.
Broth Microdilution (BMD) for Polymyxin Susceptibility Testing
Principle: This method determines the MIC of an antibiotic by exposing a standardized bacterial inoculum to serial twofold dilutions of the antibiotic in a liquid growth medium.
Materials:
-
Cation-adjusted Mueller-Hinton broth (CA-MHB)[9]
-
Polymyxin B or this compound analytical standard
-
96-well microtiter plates
-
Bacterial isolates for testing
-
Quality control strains (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853)[10]
-
Spectrophotometer or McFarland standards
-
Incubator (35 ± 2°C)
Procedure:
-
Prepare Antibiotic Stock Solutions: Prepare a stock solution of the polymyxin in a suitable solvent (e.g., sterile water) at a high concentration.
-
Prepare Antibiotic Dilutions: Perform serial twofold dilutions of the antibiotic stock solution in CA-MHB directly in the 96-well microtiter plates to achieve the desired final concentration range (e.g., 0.12 to 512 µg/mL).[9]
-
Prepare Bacterial Inoculum:
-
Culture the bacterial isolate on an appropriate agar medium overnight.
-
Suspend several colonies in saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CA-MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[9]
-
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Note on Other Methods: Methods such as disk diffusion and gradient diffusion (Etest) are generally not recommended for polymyxin susceptibility testing due to the poor diffusion of the large polymyxin molecules in agar, which can lead to unreliable results.[10][11]
Conclusion
The cross-resistance between this compound and other polymyxins, like polymyxin B, is a well-established phenomenon rooted in their shared molecular targets and mechanisms of resistance. While minor differences in their in vitro potencies may exist for specific bacterial isolates, the overarching principle is that resistance to one agent almost invariably confers resistance to the other. This has significant implications for clinical practice, emphasizing the need for accurate susceptibility testing, ideally using the reference broth microdilution method, to guide therapeutic choices. For researchers and drug development professionals, a deep understanding of these shared resistance pathways is crucial for the design of new antimicrobial agents that can circumvent these mechanisms and for the development of strategies to preserve the efficacy of this last-resort class of antibiotics.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Colistin and Polymyxin B: Peas in a Pod, or Chalk and Cheese? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Polymyxin Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Polymyxins, the last-resort antibiotics: Mode of action, resistance emergence, and potential solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Review of Resistance to Polymyxins and Evolving Mobile Colistin Resistance Gene (mcr) among Pathogens of Clinical Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Overview of polymyxin resistance in Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Polymyxins: Antibacterial Activity, Susceptibility Testing, and Resistance Mechanisms Encoded by Plasmids or Chromosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial Susceptibility Testing for Polymyxins: Challenges, Issues, and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Head-to-Head In Vitro Comparison of Colistin Sulfate and Amikacin
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antimicrobial resistance, the strategic evaluation of existing antibiotics is paramount. This guide provides an objective in vitro comparison of two potent antibiotics, colistin sulfate and amikacin, frequently employed against multidrug-resistant Gram-negative bacteria. The following sections present a synthesis of experimental data, detailed methodologies, and visual workflows to facilitate a comprehensive understanding of their individual and combined activities.
Executive Summary
This compound, a polymyxin antibiotic, and amikacin, an aminoglycoside, are critical last-resort treatments for infections caused by pathogens such as Pseudomonas aeruginosa, Acinetobacter baumannii, and carbapenem-resistant Enterobacteriaceae. In vitro studies consistently demonstrate their efficacy, with notable synergistic effects when used in combination, particularly against colistin-resistant strains. This guide will delve into the quantitative measures of their antimicrobial activity, including Minimum Inhibitory Concentration (MIC), and the dynamics of bacterial killing over time.
Quantitative Data Summary
The in vitro efficacy of this compound and amikacin, both individually and in combination, has been evaluated against various Gram-negative bacilli. The following tables summarize key quantitative data from multiple studies.
Table 1: Minimum Inhibitory Concentration (MIC) Values of Colistin and Amikacin against Pseudomonas aeruginosa
| Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Colistin | 1.0 | 1.5 | [1][2] |
| Amikacin | 16 | >32 | [1] |
MIC50: The concentration of the antibiotic that inhibits the growth of 50% of the tested isolates. MIC90: The concentration of the antibiotic that inhibits the growth of 90% of the tested isolates.
Table 2: In Vitro Efficacy of Colistin and Amikacin Combination Therapy against Biofilms
| Bacterial Strain | Treatment | Concentration (mg/L) | Outcome | Reference |
| P. aeruginosa PAO1 | Colistin + Amikacin | 2 (Colistin) + 32 (Amikacin) | Eradication of biofilm within 24 hours | [3][4] |
| Carbapenem-resistant P. aeruginosa (CRPAO1) | Colistin + Amikacin | 2 (Colistin) + 32 (Amikacin) | Eradication of biofilm within 24 hours | [3][4] |
Table 3: Synergistic Activity of Colistin and Amikacin against Resistant E. coli
| Bacterial Strain | Condition | Treatment | Outcome | Reference |
| E. coli co-producing NDM-5 and MCR-1 | Colistin-resistant | Colistin + Amikacin | Augmented susceptibility, reducing colistin MICs | [5][6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key in vitro experiments cited in this guide.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
The broth microdilution method is considered the gold standard for determining the MIC of antimicrobial agents, including colistin.[7]
-
Preparation of Antibiotic Solutions: Stock solutions of this compound and amikacin are prepared. Serial two-fold dilutions are then made in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.
-
Inoculum Preparation: A pure culture of the test bacterium is grown overnight. The bacterial suspension is then standardized to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[8]
-
Inoculation: Each well of the microtiter plate containing the antibiotic dilutions is inoculated with the standardized bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
-
Incubation: The plates are incubated at 37°C for 16-24 hours.[8]
-
Result Interpretation: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Disk Diffusion Method
While less reliable for the large colistin molecule due to its poor diffusion in agar, the disk diffusion method is a common and simple technique for assessing antibiotic susceptibility.[7][9]
-
Inoculum Preparation: A standardized bacterial inoculum is prepared as described for the broth microdilution method.
-
Plate Inoculation: The surface of a Mueller-Hinton agar plate is evenly inoculated with the bacterial suspension using a sterile swab.
-
Disk Application: Paper disks impregnated with a standard concentration of colistin or amikacin are placed on the agar surface.
-
Incubation: The plates are incubated at 37°C for 16-18 hours.
-
Measurement: The diameter of the zone of inhibition (the area around the disk with no bacterial growth) is measured in millimeters. The susceptibility of the organism is determined by comparing the zone diameter to established clinical breakpoints.
Time-Kill Assay
Time-kill assays provide insights into the bactericidal or bacteriostatic activity of an antibiotic over time.
-
Preparation: Cultures of the test organism are grown to the logarithmic phase and then diluted to a starting inoculum of approximately 10^6 CFU/mL in fresh CAMHB.
-
Exposure: The bacterial suspension is exposed to various concentrations of colistin, amikacin, or a combination of both. A growth control with no antibiotic is also included.
-
Sampling: Aliquots are removed from each culture at specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours).[5][6]
-
Quantification: The samples are serially diluted and plated on agar to determine the number of viable bacteria (CFU/mL) at each time point.
-
Analysis: The change in bacterial count (log10 CFU/mL) over time is plotted to visualize the killing kinetics. Synergy is often defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent.
Visualizing the Workflow
To further clarify the experimental processes, the following diagrams illustrate the workflows for the described in vitro tests.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.
Caption: Workflow for the Disk Diffusion Susceptibility Test.
Caption: Workflow for the Time-Kill Assay.
Conclusion
The in vitro evidence strongly supports the continued use of this compound and amikacin as valuable agents in the fight against multidrug-resistant Gram-negative bacteria. While both demonstrate significant individual activity, their combination often results in synergistic effects, which can be crucial for overcoming resistance and effectively eradicating challenging infections, including those involving biofilms. The provided data and protocols serve as a resource for researchers and clinicians to inform further investigation and therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. tm.mahidol.ac.th [tm.mahidol.ac.th]
- 3. The Efficacy of Colistin Combined with Amikacin or Levofloxacin against Pseudomonas aeruginosa Biofilm Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Efficacy of Colistin Combined with Amikacin or Levofloxacin against Pseudomonas aeruginosa Biofilm Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Increased activity of colistin in combination with amikacin against Escherichia coli co-producing NDM-5 and MCR-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mjima.org [mjima.org]
- 8. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of Colistin Resistance by Simple Disk Diffusion Test Using Modified Mueller-Hinton Agar - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Efficacy of Colistin Sulfate in a Neutropenic Mouse Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of colistin sulfate's performance against multidrug-resistant Gram-negative bacteria in the context of a neutropenic mouse model. It includes supporting experimental data, detailed protocols, and visualizations to aid in the assessment of its preclinical efficacy.
Mechanism of Action of this compound
This compound is a polymyxin antibiotic that acts as a cationic polypeptide, disrupting the integrity of the bacterial cell membrane.[1] Its primary target is the lipopolysaccharide (LPS) layer of the outer membrane of Gram-negative bacteria.[2][3] The positively charged colistin molecule electrostatically interacts with the negatively charged lipid A component of LPS, displacing essential divalent cations like magnesium (Mg²⁺) and calcium (Ca²⁺) that stabilize the membrane.[1][4] This displacement leads to increased permeability of the outer membrane, leakage of intracellular contents, and ultimately, bacterial cell death.[2][3] Beyond its direct bactericidal effect, colistin can also bind to and neutralize endotoxins (lipid A), which may play a role in mitigating the inflammatory response during infection.[1][4]
Resistance to colistin primarily develops through modifications of the bacterial LPS, which reduce the binding affinity of colistin.[5][6][7] This can occur through chromosomal mutations or the acquisition of plasmid-mediated genes, such as mcr-1, which encode enzymes that alter the lipid A structure.[4][5]
Caption: Mechanism of action of this compound against Gram-negative bacteria.
Experimental Protocols
The neutropenic mouse model is a standardized and widely used in vivo system for the preclinical evaluation of antimicrobial agents.[8] It is particularly relevant for assessing efficacy in an immunocompromised host, mimicking infections in neutropenic patients.
Induction of Neutropenia
A common and effective method for inducing neutropenia in mice is through the intraperitoneal administration of cyclophosphamide.[4][5] A frequently used regimen involves two injections:
-
Day -4: 150 mg/kg of cyclophosphamide
-
Day -1: 100 mg/kg of cyclophosphamide
This protocol leads to profound neutropenia (≤10 neutrophils/mm³) by day 4, which persists for at least three days, creating a window for infection and treatment studies.[4][5][9]
Infection Models
Two of the most common infection models used to evaluate colistin's efficacy are the thigh infection model and the lung infection model.
-
Thigh Infection Model: This model mimics a deep-seated soft tissue infection.[8] Mice are injected intramuscularly in the posterior thigh with a bacterial suspension (e.g., ~10⁷ CFU/mL of Pseudomonas aeruginosa or Acinetobacter baumannii).[6][9] Treatment is typically initiated 2 hours post-infection.
-
Lung Infection Model: This model simulates pneumonia. Mice are anesthetized and intranasally inoculated with a bacterial suspension (e.g., ~10⁸ CFU/mL).[9]
Efficacy Assessment
The primary endpoint for efficacy is the bacterial burden in the target organ (thigh or lungs) at 24 hours post-treatment initiation.[2][6] This is determined by homogenizing the tissue and performing quantitative cultures to enumerate the colony-forming units (CFU). Efficacy is often expressed as the log₁₀ reduction in CFU compared to untreated controls.
References
- 1. New pharmacokinetic/pharmacodynamic studies of systemically administered colistin against Pseudomonas aeruginosa and Acinetobacter baumannii in mouse thigh and lung infection models: smaller response in lung infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Elucidation of the Pharmacokinetic/Pharmacodynamic Determinant of Colistin Activity against Pseudomonas aeruginosa in Murine Thigh and Lung Infection Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics/Pharmacodynamics of Pulmonary Delivery of Colistin against Pseudomonas aeruginosa in a Mouse Lung Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neutropenia induced in outbred mice by a simplified low-dose cyclophosphamide regimen: characterization and applicability to diverse experimental models of infectious diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neutropenia induced in outbred mice by a simplified low-dose cyclophosphamide regimen: characterization and applicability to diverse experimental models of infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]
- 9. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
